2-Bromo-4-phenylphenol
Description
The exact mass of the compound 2-Bromo-4-phenylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGMMVYPLBTLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165671 | |
| Record name | 2-Bromo-4-phenylphenol | |
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Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-03-5, 15460-07-8 | |
| Record name | 2-Bromo-4-phenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-4-phenylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-phenylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8074 | |
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| Record name | 2-Bromo-4-phenylphenol | |
| Source | EPA DSSTox | |
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| Record name | 3-bromo[1,1'-biphenyl]-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.927 | |
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| Record name | 2-BROMO-4-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IO5R7XS20 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-phenylphenol: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of 2-Bromo-4-phenylphenol, a significant chemical intermediate in various research and development applications. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, synthesis methodologies, and key applications.
Core Molecular and Physical Properties
2-Bromo-4-phenylphenol, also known by synonyms such as 3-bromo[1,1'-biphenyl]-4-ol and 3-Bromo-4-hydroxybiphenyl, is a brominated derivative of 4-phenylphenol.[1] Its fundamental properties are crucial for its handling, application, and the design of experimental protocols.
Molecular Identity and Weight
The chemical structure of 2-Bromo-4-phenylphenol consists of a biphenyl backbone with a hydroxyl group and a bromine atom attached to one of the phenyl rings.
-
Molecular Weight: Approximately 249.11 g/mol [2]
A summary of its key identifiers is presented in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-bromo-4-phenylphenol | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | PubChem[1] |
| InChI | InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | PubChem[1] |
| InChIKey | DZGMMVYPLBTLRQ-UHFFFAOYSA-N | Stenutz, PubChem[1][2] |
Physicochemical Properties
The physical state and solubility of 2-Bromo-4-phenylphenol dictate its storage and use in various experimental setups.
| Property | Value | Source(s) |
| Melting Point | 95 °C | Stenutz[2] |
| Boiling Point | 311 °C | Stenutz[2] |
| Appearance | White to off-white crystalline solid (typical) | General knowledge |
| Solubility | Soluble in many organic solvents | General knowledge |
Synthesis of 2-Bromo-4-phenylphenol
The synthesis of 2-Bromo-4-phenylphenol typically involves the selective bromination of 4-phenylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. Since the para position is already occupied by the phenyl group, bromination occurs at one of the ortho positions.
A general approach for the synthesis involves the reaction of 4-phenylphenol with a brominating agent in a suitable solvent. The choice of brominating agent and reaction conditions is critical to achieve high yield and selectivity, minimizing the formation of di-brominated and other byproducts.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the laboratory-scale synthesis of 2-Bromo-4-phenylphenol from 4-phenylphenol.
Caption: Conceptual workflow for the synthesis of 2-Bromo-4-phenylphenol.
Detailed Experimental Protocol: Bromination of 4-Phenylphenol
The following is a representative protocol for the synthesis of 2-Bromo-4-phenylphenol. Note: This is a generalized procedure and should be adapted and optimized based on laboratory safety standards and available equipment.
-
Preparation: In a well-ventilated fume hood, dissolve 1 equivalent of 4-phenylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of 1 equivalent of the brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent to the stirred solution of 4-phenylphenol. The addition should be dropwise to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction mixture by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Bromo-4-phenylphenol by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Research and Drug Development
2-Bromo-4-phenylphenol serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.
-
Intermediate in Organic Synthesis: The presence of the bromine atom and the hydroxyl group provides two reactive sites for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used as a directing group.
-
Precursor for Biologically Active Molecules: Biphenyl and phenol moieties are common structural motifs in many biologically active compounds. 2-Bromo-4-phenylphenol can be used as a starting material for the synthesis of compounds with potential applications as antibacterial, antifungal, or anticancer agents.
-
Material Science: Phenolic compounds are precursors to phenolic resins. Modified phenols like 2-Bromo-4-phenylphenol can be used to synthesize specialty polymers with enhanced properties such as flame retardancy (due to the bromine content) and thermal stability.
Safety and Handling
2-Bromo-4-phenylphenol is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-4-phenylphenol is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions
When handling 2-Bromo-4-phenylphenol, the following safety measures should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
2-Bromo-4-phenylphenol is a valuable chemical intermediate with well-defined molecular and physical properties. Its synthesis is achievable through standard laboratory procedures, and its versatile reactivity makes it a useful building block in the development of new pharmaceuticals and materials. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and scientists working with 2-Bromo-4-phenylphenol, enabling its safe and effective use in their research and development endeavors.
References
-
Stenutz, R. 2-bromo-4-phenylphenol. Tables for Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27297, 2-Bromo-4-phenylphenol. PubChem. [Link]
-
NIST. 4-Bromo-2-phenyl phenol. NIST WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95093, 4-Bromo-4'-hydroxybiphenyl. PubChem. [Link]
-
Université du Luxembourg. 2-bromo-4-phenylphenol (C12H9BrO). PubChemLite. [Link]
-
CP Lab Safety. 2-Bromo-4-phenylphenol, 98% Purity, C12H9BrO, 25 grams. CP Lab Safety. [Link]
- Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
Sources
Solubility Profiling & Solvent Selection for 2-Bromo-4-phenylphenol
Technical Whitepaper | CAS: 92-03-5 [1]
Executive Summary
2-Bromo-4-phenylphenol (2-BPP) is a critical halogenated biaryl intermediate, widely utilized in the synthesis of biocides and as a scaffold in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development.[1] Its physicochemical behavior is dominated by the interplay between the hydrophobic biphenyl core, the electron-withdrawing bromine substituent, and the hydrogen-bond-donating phenolic hydroxyl group.[1]
This guide addresses a common gap in open literature: the lack of granular solubility data for 2-BPP compared to its parent compound, 4-phenylphenol.[1] Instead of relying on generic "like-dissolves-like" heuristics, this document provides a thermodynamic framework for solvent selection, predictive solubility parameters, and a rigorous Standard Operating Protocol (SOP) for empirical determination.
Physicochemical Profile & Solubility Thermodynamics[1]
To predict solubility behavior, we must first establish the solute's fundamental properties.[1] The introduction of the bromine atom at the ortho position relative to the hydroxyl group significantly alters the lipophilicity compared to non-halogenated analogues.[1]
Table 1: Physicochemical Properties of 2-Bromo-4-phenylphenol
| Property | Value | Mechanistic Implication |
| CAS Number | 92-03-5 | Unique Identifier |
| Molecular Weight | 249.10 g/mol | Moderate size; diffusion rates in viscous solvents will be relevant.[1] |
| LogP (Predicted) | ~4.4 | Highly lipophilic.[1] Poor water solubility (<10 mg/L); high affinity for non-polar organics.[1] |
| pKa | ~9.5 | Weakly acidic.[1] Solubility can be drastically enhanced in alkaline aqueous media (pH > 11) via deprotonation.[1] |
| H-Bond Donor | 1 (-OH) | Capable of H-bonding with alcohols, ketones, and ethers.[1] |
| H-Bond Acceptor | 1 (-OH) | Interaction with protic solvents.[1] |
The "Bromine Effect" on Solubility
The bromine atom at the C2 position exerts two competing effects:
-
Steric Shielding: It partially shields the hydroxyl group, potentially reducing the strength of hydrogen bonding with solvent molecules compared to 4-phenylphenol.[1]
-
Lipophilicity Boost: Bromine is highly polarizable and hydrophobic, increasing the molecule's affinity for chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1]
Visualization: Solute-Solvent Interaction Map
The following diagram illustrates the competing intermolecular forces driving 2-BPP solubility.
Figure 1: Mechanistic interaction map showing how different functional groups on 2-BPP dictate solubility in various solvent classes.[1]
Solvent Selection Guide
Based on Hansen Solubility Parameters (HSP) and the structural analysis of CAS 92-03-5, organic solvents are categorized below by their efficacy.
Category A: High Solubility (Process Solvents)
These solvents interact with both the polar head and the non-polar tail of 2-BPP.[1]
-
Tetrahydrofuran (THF): Excellent.[1] The ether oxygen accepts H-bonds from the phenol, while the cyclic structure accommodates the aromatic rings.[1]
-
Acetone/MEK: Very Good. Strong H-bond acceptors.[1] Ideal for dissolving crude material before crystallization.[1]
-
Ethyl Acetate: Good.[1] Standard solvent for extraction and chromatography.[1]
-
Dichloromethane (DCM): Excellent.[1] High dispersion forces interact favorably with the bromine and aromatic rings.[1]
Category B: Temperature-Dependent (Recrystallization Solvents)
These solvents show a steep solubility curve (low solubility at RT, high at boiling), making them ideal for purification.[1]
-
Ethanol/Methanol: Moderate solubility at room temperature; high solubility at reflux.[1] The -OH of the solvent competes with the solute's -OH, but the alkyl chain allows solvation.[1]
-
Toluene: Solubilizes via
interactions.[1] Often requires heating to break the crystal lattice energy of 2-BPP.[1] -
Acetonitrile: Moderate.[1] Useful for HPLC preparation but less common for bulk dissolution due to cost/toxicity balance.[1]
Category C: Anti-Solvents (Precipitation)[1]
-
Water: Practical insolubility due to the high LogP (4.4).[1]
-
Hexanes/Heptane: Limited solubility.[1] The polar -OH group prevents full solvation in pure alkanes, making these excellent anti-solvents to force precipitation from Toluene or Ethyl Acetate.[1]
Experimental Protocol: Gravimetric Solubility Determination
Since specific literature values for 2-BPP vary by supplier batch purity, researchers must validate solubility empirically. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for the "Shake-Flask" method to determine thermodynamic solubility.
Detailed Methodology
Reagents: 2-Bromo-4-phenylphenol (>98% purity), HPLC grade solvents.
-
Preparation: Add 2-BPP to a glass vial containing the solvent of choice until a visible solid precipitate remains (supersaturation).
-
Equilibration: Place the vial in a thermostatic shaker bath.
-
Temperature: Set to 25°C (or target T) ± 0.1°C.
-
Duration: Agitate at 200 rpm for 24–48 hours. Note: Viscous solvents like octanol may require 72 hours.[1]
-
-
Filtration (Critical Step):
-
Pre-heat the syringe and filter (0.45 µm PTFE) to the equilibration temperature to prevent "crash-out" during filtration.[1]
-
Draw the supernatant and filter into a pre-weighed volumetric flask.
-
-
Quantification (Gravimetric Method):
-
Quantification (HPLC Method - Preferred):
Applications in Process Chemistry[1][2]
Recrystallization Strategy
For purification of 2-BPP from synthesis impurities (e.g., unreacted 4-phenylphenol or dibrominated byproducts), a binary solvent system is recommended.[1]
Logic:
-
Primary Solvent: Ethanol or Toluene (High solubility at
).[1] -
Anti-Solvent: Water (for Ethanol) or Heptane (for Toluene).[1]
Procedure:
-
Dissolve crude 2-BPP in minimal hot Ethanol (reflux).
-
Slowly add Water dropwise until persistent turbidity is observed.
-
Re-heat to clear the solution.[1]
-
Cool slowly to 4°C. The hydrophobic bromine substituent will drive the crystallization of 2-BPP while more polar impurities remain in the aqueous-alcoholic mother liquor.[1]
Reaction Solvent Suitability[1][2][3]
-
Suzuki Couplings: Use Toluene/Water or Dioxane/Water mixtures.[1] The insolubility of 2-BPP in water aids in the biphasic workup (product stays in organic layer).[1]
-
Etherification: Use Acetone with Potassium Carbonate. 2-BPP is highly soluble in Acetone, facilitating the nucleophilic attack of the phenoxide.[1]
References
-
PubChem Compound Summary. (2023). 2-Bromo-4-phenylphenol (CAS 92-03-5).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Reference for solubility parameter methodology).
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general phenolic solubility trends).
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Biphenylols.[1] [Link][1]
Sources
An In-depth Technical Guide to the Melting and Boiling Points of 2-Bromo-4-phenylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the essential thermophysical properties of 2-Bromo-4-phenylphenol (CAS No. 92-03-5), specifically its melting and boiling points. As a crucial starting material and intermediate in the synthesis of various high-value chemical entities, a thorough understanding of these fundamental characteristics is paramount for process optimization, purity assessment, and safe handling. This document details experimentally determined values, provides step-by-step protocols for their verification, and discusses the underlying scientific principles.
Introduction: The Significance of 2-Bromo-4-phenylphenol and its Thermal Properties
2-Bromo-4-phenylphenol is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a brominated phenol with a phenyl substituent, makes it a versatile building block for the construction of more complex molecules, including potential pharmaceutical candidates and functional materials.
The melting and boiling points are critical physical constants for any pure chemical compound. They serve as primary indicators of purity, with impurities typically causing a depression and broadening of the melting point range. For drug development professionals, precise knowledge of these thermal transition points is essential for designing crystallization processes, ensuring batch-to-batch consistency, and meeting regulatory standards. Furthermore, the boiling point is a key parameter in purification techniques such as distillation and is indicative of the compound's volatility and the strength of its intermolecular forces.
This guide is structured to provide both the established physical data for 2-Bromo-4-phenylphenol and the practical, field-proven methodologies for their experimental determination, empowering researchers to confidently handle and characterize this important chemical entity.
Physicochemical Properties of 2-Bromo-4-phenylphenol
A summary of the key physicochemical properties of 2-Bromo-4-phenylphenol is presented below. It is crucial to use the correct Chemical Abstracts Service (CAS) number to ensure the accuracy of the data retrieved from various databases.
| Property | Value | Source |
| Chemical Name | 2-Bromo-4-phenylphenol | [1] |
| CAS Number | 92-03-5 | [1] |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| Melting Point | 95 °C | Stenutz |
| Boiling Point | 311 °C | Stenutz |
Synthesis and Purification of 2-Bromo-4-phenylphenol
A fundamental understanding of the synthesis and purification of 2-Bromo-4-phenylphenol is crucial for interpreting its thermal properties, as the presence of impurities can significantly affect both the melting and boiling points. The most common synthetic route involves the electrophilic bromination of 4-phenylphenol.
Synthesis via Electrophilic Bromination of 4-Phenylphenol
The hydroxyl group of 4-phenylphenol is an activating ortho-, para-director for electrophilic aromatic substitution. Due to the para-position being occupied by the phenyl group, bromination occurs at one of the ortho positions.
Reaction Scheme:
Sources
A Spectroscopic Investigation of 2-Bromo-4-phenylphenol: An In-depth Technical Guide to FT-IR and Mass Spectrometry Analysis
This technical guide provides a comprehensive analysis of 2-Bromo-4-phenylphenol, a significant chemical intermediate in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its molecular structure and fragmentation behavior is paramount for researchers, scientists, and drug development professionals. This document offers an in-depth exploration of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for 2-Bromo-4-phenylphenol, providing not just the data itself, but the scientific rationale behind the analytical techniques and the interpretation of the results.
Introduction: The Significance of 2-Bromo-4-phenylphenol
2-Bromo-4-phenylphenol (C₁₂H₉BrO) is a substituted biphenyl compound with a molecular weight of 249.10 g/mol .[1] Its structure, featuring a brominated phenolic ring linked to a phenyl group, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is a critical first step in any research and development pipeline to confirm its identity, purity, and stability. Spectroscopic techniques like FT-IR and mass spectrometry provide unambiguous fingerprints of the molecule, revealing its functional groups and fragmentation pathways under ionization.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling the Molecular Vibrations
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption frequencies are characteristic of the types of bonds and the overall molecular structure.
Causality in Experimental Choice: The KBr Pellet Method
For a solid sample like 2-Bromo-4-phenylphenol, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique for obtaining a high-quality FT-IR spectrum.[2][3] The rationale for this choice is multi-faceted:
-
Minimizing Interference: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹), ensuring that the observed absorption bands are solely from the analyte.
-
Homogeneous Sample Dispersion: Grinding the sample with KBr creates a fine, uniform mixture.[3] When pressed, this forms a translucent pellet that minimizes light scattering and produces a spectrum with a stable baseline and well-resolved peaks.
-
Solid-State Analysis: This method allows for the analysis of the compound in its native solid state, providing information about intermolecular interactions, such as hydrogen bonding, which are present in the bulk material.
FT-IR Data for 2-Bromo-4-phenylphenol
The FT-IR spectrum of 2-Bromo-4-phenylphenol is characterized by several key absorption bands that confirm its structure. The data presented below is a representative summary based on available spectral information and established correlations for similar compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~ 3550 - 3200 | O-H Stretch (Hydrogen-bonded) | Phenolic -OH | Strong, Broad |
| ~ 3100 - 3000 | C-H Stretch (Aromatic) | Ar-H | Medium |
| ~ 1600 - 1450 | C=C Stretch (Aromatic) | Aromatic Ring | Medium to Strong |
| ~ 1260 - 1200 | C-O Stretch (Phenolic) | Ar-O-H | Strong |
| ~ 850 - 750 | C-H Out-of-Plane Bending | Aromatic Ring Substitution | Strong |
| ~ 600 - 500 | C-Br Stretch | Carbon-Bromine Bond | Medium to Weak |
Table 1: Characteristic FT-IR Absorption Bands for 2-Bromo-4-phenylphenol.
Interpretation of the FT-IR Spectrum:
The broad absorption band in the 3550-3200 cm⁻¹ region is a hallmark of the hydroxyl (-OH) group of the phenol involved in intermolecular hydrogen bonding.[4][5] The presence of sharp peaks between 3100 and 3000 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic rings. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the phenyl rings. A strong band is also observed around 1260-1200 cm⁻¹, which is indicative of the C-O stretching of the phenolic group.[5] The pattern of strong absorptions in the 850-750 cm⁻¹ region is related to the out-of-plane C-H bending vibrations and is diagnostic of the substitution pattern on the aromatic rings. Finally, the presence of a carbon-bromine bond is suggested by an absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Visualization of 2-Bromo-4-phenylphenol's Structure and Key Functional Groups
Caption: Molecular structure of 2-Bromo-4-phenylphenol with key FT-IR active functional groups highlighted.
II. Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For organic molecules, this technique is invaluable for determining the molecular weight and elucidating the structure through the analysis of fragmentation patterns.
Causality in Experimental Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like 2-Bromo-4-phenylphenol. The rationale is as follows:
-
Separation and Purity Assessment: The gas chromatography component separates the analyte from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.
-
Volatility: Although a solid at room temperature, 2-Bromo-4-phenylphenol has sufficient volatility to be analyzed by GC upon heating in the injection port.
-
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is highly advantageous for structural elucidation as it provides a detailed fragmentation fingerprint.
Mass Spectrometry Data for 2-Bromo-4-phenylphenol
The electron ionization mass spectrum of 2-Bromo-4-phenylphenol will exhibit a characteristic molecular ion peak and several key fragment ions. A notable feature is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
| m/z | Proposed Ion Structure | Identity |
| 248/250 | [C₁₂H₉⁷⁹BrO]⁺ / [C₁₂H₉⁸¹BrO]⁺ | Molecular Ion (M⁺) |
| 169 | [C₁₂H₉O]⁺ | [M - Br]⁺ |
| 141 | [C₁₁H₉]⁺ | [M - Br - CO]⁺ |
| 115 | [C₉H₇]⁺ | [C₁₁H₉ - C₂H₂]⁺ |
Table 2: Significant Fragment Ions in the Mass Spectrum of 2-Bromo-4-phenylphenol.
Interpretation of the Mass Spectrum:
The molecular ion peaks at m/z 248 and 250 confirm the molecular weight of the compound and the presence of one bromine atom. The base peak is often the molecular ion due to the stability of the aromatic system. A significant fragment is observed at m/z 169, corresponding to the loss of a bromine radical. Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the phenolic ring, leading to the ion at m/z 141. Further fragmentation of the biphenyl system can occur, for instance, through the loss of acetylene (C₂H₂), giving rise to the ion at m/z 115.
Visualization of the Proposed Fragmentation Pathway
Caption: Proposed electron ionization fragmentation pathway for 2-Bromo-4-phenylphenol.
III. Experimental Protocols: A Self-Validating System
The following protocols describe the standard operating procedures for acquiring FT-IR and GC-MS data for 2-Bromo-4-phenylphenol. These protocols are designed to be self-validating, ensuring reproducible and high-quality data.
Protocol 1: FT-IR Spectroscopy using the KBr Pellet Method
-
Materials and Equipment:
-
2-Bromo-4-phenylphenol (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
-
Procedure:
-
Weigh approximately 1-2 mg of 2-Bromo-4-phenylphenol and 150-200 mg of dry KBr.
-
Gently grind the KBr in the agate mortar to a fine powder.
-
Add the 2-Bromo-4-phenylphenol to the mortar and continue to grind the mixture for 1-2 minutes until a homogeneous, fine powder is obtained.
-
Transfer a portion of the powder to the pellet die.
-
Place the die in the hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.
-
Carefully release the pressure and remove the die from the press.
-
Extract the translucent KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Materials and Equipment:
-
2-Bromo-4-phenylphenol (solid)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Autosampler vials with caps.
-
-
Procedure:
-
Prepare a stock solution of 2-Bromo-4-phenylphenol in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a dilute sample for injection by further diluting the stock solution to a final concentration of approximately 10-20 µg/mL.
-
Transfer the dilute sample to an autosampler vial.
-
Set the GC-MS parameters:
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire and process the data.
-
IV. Conclusion
The combined application of FT-IR and mass spectrometry provides a robust and comprehensive analytical characterization of 2-Bromo-4-phenylphenol. The FT-IR data confirms the presence of the key functional groups—the phenolic hydroxyl and the brominated aromatic rings—while the mass spectrometry data establishes the molecular weight and reveals a logical and predictable fragmentation pathway. The detailed protocols provided herein offer a framework for obtaining reliable and reproducible data, which is essential for the stringent requirements of pharmaceutical and chemical research. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic intermediate.
References
-
PubChem. 2-Bromo-4-phenylphenol. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-Bromo-4-phenylphenol. John Wiley & Sons, Inc. [Link]
-
NIST Chemistry WebBook. 4-Bromo-2-phenyl phenol. National Institute of Standards and Technology. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
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Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
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Doc Brown's Chemistry. Mass spectrum of phenol. [Link]
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- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Synthesis of 2-Bromo-4-phenylphenol from Phenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Bromo-4-phenylphenol, a valuable building block in medicinal chemistry and materials science. Two strategic synthetic routes originating from phenol are presented, with a primary focus on the most efficient pathway: the initial palladium-catalyzed formation of 4-phenylphenol, followed by selective ortho-bromination. This application note delves into the mechanistic underpinnings of the key transformations, offering a rationale for the selection of reagents and reaction conditions. Detailed, step-by-step protocols for each synthetic step are provided, alongside safety considerations and methods for purification and characterization of the final product.
Introduction
Substituted biaryl phenols are a prominent structural motif in a wide array of biologically active compounds and functional materials. The specific substitution pattern of a bromine atom ortho to the hydroxyl group and a phenyl group para to it, as seen in 2-Bromo-4-phenylphenol, offers a versatile scaffold for further chemical elaboration. The bromine atom can serve as a handle for subsequent cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized or act as a key hydrogen bond donor. This guide outlines a reliable and reproducible synthetic strategy to access this important molecule starting from the readily available commodity chemical, phenol.
Two plausible synthetic pathways from phenol are considered:
-
Route 1 (Recommended): This approach involves the initial synthesis of the intermediate, 4-phenylphenol, from phenol, followed by a selective bromination at the ortho-position. This route is generally preferred due to the often higher yields and selectivity in the bromination of the more complex 4-phenylphenol.
-
Route 2 (Alternative): This pathway begins with the bromination of phenol to 4-bromophenol, followed by a Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. While viable, this route may present challenges in achieving high selectivity in the initial bromination step and potential for side reactions during the coupling.
This document will primarily detail the experimental protocol for the recommended Route 1 .
Mechanistic Rationale
A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. The two key transformations in the recommended synthetic route are the Suzuki-Miyaura coupling and the electrophilic aromatic substitution (bromination).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] The catalytic cycle, which is central to this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-iodophenol), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (4-phenylphenol) and regenerating the Pd(0) catalyst.[3]
The choice of catalyst, ligand, base, and solvent is critical for the efficiency of the Suzuki-Miyaura coupling. Palladium catalysts are highly effective, and the use of a suitable base is necessary to activate the boronic acid for transmetalation.[3]
Electrophilic Aromatic Bromination
The introduction of a bromine atom onto the 4-phenylphenol backbone is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the phenyl group, the incoming electrophile (a bromonium ion or a polarized bromine source) is directed to the ortho positions.
To achieve selective mono-bromination at the 2-position and avoid the formation of di-brominated byproducts, the choice of brominating agent and reaction conditions is crucial. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for milder and more selective brominations.[2][4] The use of a protic solvent like methanol can also influence the selectivity of the reaction.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Special care should be taken when handling bromine and palladium catalysts.[5][6][7]
Route 1: Synthesis of 4-Phenylphenol via Suzuki-Miyaura Coupling
This protocol is adapted from a known procedure for the synthesis of 4-phenylphenol.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Iodophenol | 220.01 | 2.20 g | 10.0 mmol |
| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 mmol |
| Palladium on Carbon (10%) | - | 60 mg | - |
| Potassium Carbonate | 138.21 | 4.15 g | 30.0 mmol |
| Deionized Water | 18.02 | 100 mL | - |
| Methanol | 32.04 | As needed | - |
| 2 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (2.20 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add 100 mL of deionized water to the flask.
-
In a separate small beaker, create a slurry of 10% palladium on carbon (60 mg) in a minimal amount of deionized water and add it to the reaction flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of approximately 2 with 2 M hydrochloric acid. This will precipitate the product.
-
Filter the solid product using a Büchner funnel and wash thoroughly with deionized water to remove any inorganic salts.
-
The crude 4-phenylphenol can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[8]
-
Dry the purified product under vacuum to obtain a white to off-white solid.
Expected Yield: 85-95%
Characterization: The identity and purity of the synthesized 4-phenylphenol should be confirmed by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Route 1: Selective ortho-Bromination of 4-Phenylphenol
This protocol is based on a selective mono-ortho-bromination method for para-substituted phenols.[2][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylphenol | 170.21 | 1.70 g | 10.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 mmol |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 172 mg | 1.0 mmol |
| Methanol (ACS Grade) | 32.04 | 50 mL | - |
| Saturated Sodium Thiosulfate | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylphenol (1.70 g, 10.0 mmol) and p-toluenesulfonic acid (172 mg, 1.0 mmol) in 50 mL of ACS-grade methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted NBS.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Bromo-4-phenylphenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: >85%
Characterization: The final product, 2-Bromo-4-phenylphenol, should be characterized by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[9][10]
Visualization of the Synthetic Workflow
Caption: Recommended synthetic workflow for 2-Bromo-4-phenylphenol from phenol.
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 2-Bromo-4-phenylphenol from phenol is efficiently achieved through a two-step process involving an initial Suzuki-Miyaura coupling to form 4-phenylphenol, followed by a selective ortho-bromination. This application note provides detailed and actionable protocols for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, the successful synthesis of this valuable chemical intermediate can be reliably accomplished.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-587.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubChem. 2-Bromo-4-phenylphenol. [Link]
- Google Patents.
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]
-
National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
ResearchGate. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
SpectraBase. 2-Bromo-4-phenylphenol. [Link]
-
Journal of Chemical Education. "Greening Up" the Suzuki Reaction. [Link]
-
NIST WebBook. 4-Bromo-2-phenyl phenol. [Link]
-
Scientific Update. Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link]
- Google Patents.
- Google Patents.
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
- Google Patents. Process for producing 4-bromo-2-chlorophenols.
-
ICL Group. BROMINE - Safety Handbook. [Link]
-
ResearchGate. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. [Link]
-
The Chemical Society of Japan. Effect of Amines on ortho-Bromination of Phenols with NBS. [Link]
-
MDPI. Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. [Link]
-
UCLA EH&S. Standard Operating Procedure - Palladium. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
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Application Notes and Protocols for 2-Bromo-4-phenylphenol in Agrochemical Development
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount.[1] 2-Bromo-4-phenylphenol, a halogenated biphenyl derivative, presents itself as a promising, yet underexplored, starting material for the synthesis of new active ingredients for crop protection.[2] The presence of the bromine atom and the biphenyl structure are features found in a variety of bioactive molecules, suggesting a high potential for derivatization into potent fungicides, herbicides, or insecticides.[3][4][5][6] The lipophilicity conferred by the bromine and phenyl groups can be advantageous for penetrating biological membranes of target organisms.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the utilization of 2-Bromo-4-phenylphenol as a foundational building block in the agrochemical discovery pipeline. We will delve into proposed synthetic strategies, detailed screening protocols, and the underlying scientific rationale to empower researchers to systematically explore the potential of this compound.
Physicochemical Properties of 2-Bromo-4-phenylphenol
A thorough understanding of the starting material is critical for any synthetic and screening campaign. Below is a summary of the key physicochemical properties of 2-Bromo-4-phenylphenol.
| Property | Value | Source |
| CAS Number | 92-03-5 | [7] |
| Molecular Formula | C₁₂H₉BrO | [2] |
| Molecular Weight | 249.11 g/mol | [7] |
| Melting Point | 95 °C | [7] |
| Boiling Point | 311 °C | [7] |
| Appearance | Off-white to pale brown crystalline powder |
Proposed Synthetic Pathways for Novel Agrochemical Candidates
The reactivity of the hydroxyl and phenyl groups in 2-Bromo-4-phenylphenol offers multiple avenues for derivatization. Below are proposed synthetic schemes to generate a library of novel compounds for biological screening.
Ether Synthesis via Williamson Ether Synthesis
The hydroxyl group of 2-Bromo-4-phenylphenol can be readily alkylated to produce a diverse range of ethers. This is a classic and reliable method to introduce various functionalities that can modulate the biological activity of the parent molecule.
Protocol: Synthesis of 2-Bromo-4-phenylphenoxy-alkane Derivatives
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Bromo-4-phenylphenol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Ester Synthesis via Acylation
Esterification of the phenolic hydroxyl group is another effective strategy to introduce diverse chemical moieties. Carboxylic acids with known bioactive properties can be incorporated to create hybrid molecules with potentially enhanced efficacy.
Protocol: Synthesis of 2-Bromo-4-phenylphenyl Ester Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-4-phenylphenol in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran (THF).
-
Add 1.5 equivalents of a base, such as triethylamine or pyridine, to the solution.
-
Acylation: Cool the mixture to 0 °C and add 1.2 equivalents of the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure ester product.
Diagram: Synthetic Workflow for Derivatization of 2-Bromo-4-phenylphenol
Caption: Proposed workflow for the synthesis and screening of 2-Bromo-4-phenylphenol derivatives.
Agrochemical Screening Protocols: A Tiered Approach
A systematic, tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized 2-Bromo-4-phenylphenol derivatives.[8]
Tier 1: In Vitro Primary Screening
The initial step involves high-throughput screening of the compound library against a panel of key agricultural pests and pathogens.
Protocol: Fungicidal Activity (Mycelial Growth Inhibition Assay)
-
Preparation of Fungal Cultures: Culture a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani) on potato dextrose agar (PDA) plates.[3]
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially dilute to obtain a range of concentrations.
-
Assay Setup: Incorporate the test compounds into molten PDA at various concentrations and pour into Petri dishes.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the actively growing edge of the fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Data Collection and Analysis: Measure the diameter of the fungal colony at regular intervals until the control plate (containing only DMSO) is fully covered. Calculate the percentage inhibition of mycelial growth for each compound concentration. Determine the EC₅₀ (half-maximal effective concentration) value for active compounds.
Protocol: Herbicidal Activity (Seed Germination and Radicle Elongation Assay)
-
Plant Species Selection: Select seeds of representative monocot (e.g., Lolium perenne) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Treatment Application: Place a set number of seeds on filter paper in a Petri dish. Add a solution of the test compound at various concentrations.
-
Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection and Analysis: After a set period (e.g., 7 days), count the number of germinated seeds and measure the length of the radicle. Calculate the percentage inhibition of germination and radicle growth compared to a solvent control.
Protocol: Insecticidal Activity (Contact and Ingestion Assays)
-
Insect Rearing: Maintain a healthy culture of a model insect pest, such as the fall armyworm (Spodoptera frugiperda) or aphids (Myzus persicae).
-
Contact Toxicity: Apply a known concentration of the test compound directly to the dorsal surface of the insect larvae or adults.
-
Ingestion Toxicity: Incorporate the test compound into an artificial diet and feed it to the insects.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Calculate the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) for active compounds.
Tier 2: In Vivo Secondary Screening (Greenhouse Trials)
Promising candidates from the primary screen should be advanced to greenhouse trials to evaluate their efficacy under more realistic conditions.
Protocol: Fungicidal Efficacy on Host Plants
-
Plant Cultivation: Grow healthy host plants (e.g., tomato for Alternaria solani, wheat for Fusarium graminearum) in a greenhouse.
-
Compound Formulation and Application: Formulate the test compounds as an emulsifiable concentrate or wettable powder and apply to the plants as a foliar spray.
-
Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target fungus.
-
Disease Assessment: Incubate the plants under conditions favorable for disease development. After a set period, assess the disease severity using a rating scale.
-
Data Analysis: Compare the disease severity on treated plants to that on untreated and commercially treated control plants.
Protocol: Herbicidal Efficacy on Weeds and Crop Safety
-
Experimental Setup: Grow target weed species and a representative crop plant (e.g., corn, soybean) in pots in a greenhouse.
-
Herbicide Application: Apply the test compounds at different rates as a pre-emergence or post-emergence treatment.
-
Efficacy and Phytotoxicity Assessment: Regularly assess weed control efficacy and crop injury using a visual rating scale (0-100%).
-
Data Analysis: Determine the effective dose for weed control and the maximum tolerated dose for the crop.
Protocol: Insecticidal Efficacy on Infested Plants
-
Plant Infestation: Infest healthy host plants with a known number of the target insect pest.
-
Insecticide Application: Apply the formulated test compounds to the infested plants.
-
Efficacy Assessment: Monitor the insect population on the treated and control plants over time.
-
Data Analysis: Calculate the percentage reduction in the insect population for each treatment.
Diagram: Tiered Screening Workflow
Caption: A logical progression for screening novel agrochemical candidates.
Hypothesized Mechanisms of Action and Structure-Activity Relationships (SAR)
While the specific mechanisms of action for novel 2-Bromo-4-phenylphenol derivatives will need to be elucidated through further research, we can hypothesize potential targets based on the chemical scaffold.
-
Fungicidal Activity: Phenolic compounds are known to disrupt cell membranes and inhibit key enzymes in fungi.[9] The biphenyl moiety has also been found in antifungal compounds that can inhibit protein synthesis.[10] The bromination may enhance the lipophilicity, facilitating entry into the fungal cell.
-
Herbicidal Activity: Halogenated phenols can act as uncouplers of oxidative phosphorylation, disrupting energy production in plant cells. The biphenyl structure could also interfere with pigment biosynthesis or amino acid synthesis pathways.
-
Insecticidal Activity: Phenolic compounds can exhibit neurotoxic effects in insects by interfering with neurotransmitter receptors or ion channels.[11] They can also act as insect growth regulators. The halogenated biphenyl structure is present in some insecticides, suggesting potential for similar modes of action.[12][13]
Systematic modification of the R-group in the ether and ester derivatives and subsequent biological testing will allow for the development of a robust Structure-Activity Relationship (SAR) model.[14][15] This will guide the rational design of more potent and selective agrochemical candidates.[16]
Data Interpretation and Lead Optimization
The data generated from the screening cascade will be crucial for identifying lead compounds. Key parameters to consider include:
-
Potency: Low EC₅₀, LD₅₀, or effective dose values indicate high potency.
-
Spectrum of Activity: Broad-spectrum activity against a range of pests is often desirable, but selectivity for specific targets can also be valuable.
-
Crop Safety: For herbicides, a high margin of safety between the effective weed control dose and the crop injury dose is essential.
-
Environmental Profile: Preliminary assessments of environmental fate and non-target toxicity should be considered early in the development process.
Once lead compounds are identified, further optimization can be undertaken. This may involve:
-
Analog Synthesis: Synthesizing a focused library of analogs around the lead structure to refine the SAR.
-
Mechanism of Action Studies: Investigating the specific biochemical target of the lead compound.
-
Formulation Development: Developing stable and effective formulations for field application.
Conclusion
2-Bromo-4-phenylphenol represents a valuable and versatile starting point for the discovery of novel agrochemicals. By employing the systematic synthetic and screening strategies outlined in these application notes, researchers can efficiently explore the potential of this chemical scaffold. The combination of rational design, tiered biological evaluation, and in-depth SAR analysis will be instrumental in unlocking the next generation of crop protection solutions.
References
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company.
-
Preparation of 2-bromo-4-methylphenol. Google Patents.
-
Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate.
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
-
Phenolic Compounds Synthesized by Trichoderma longibrachiatum Native to Semi-Arid Areas Show Antifungal Activity against Phytopathogenic Fungi of Horticultural Interest. MDPI.
-
Method of making 2-bromo-4-chloro substituted phenols. Google Patents.
-
Bromophenols in Marine Algae and Their Bioactivities. PubMed Central (PMC).
-
2-bromo-4-phenylphenol. Stenutz.
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PubMed Central (PMC).
-
synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.
-
Agrochemical Screening Sets Now Available Pre-plated. Life Chemicals.
-
Role of phenolics in the resistance mechanisms of plants against fungal pathogens and insects. ResearchGate.
-
Perspective on halogenated organic compounds. PubMed Central (PMC).
-
2-Bromo-4-phenylphenol. PubChem.
-
Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. PubMed.
-
Halogenated Biphenyls. ScienceDirect.
-
Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
-
Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online.
-
Phenolic Compound Induction in Plant-Microbe and Plant-Insect Interactions: A Meta-Analysis. Frontiers in Plant Science.
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
-
Phenolic Compound Induction in Plant-Microbe and Plant-Insect Interactions: A Meta-Analysis. PubMed Central (PMC).
-
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.
-
Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle University.
-
Structure-activity relationships in microbial transformation of phenols. PubMed.
-
Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. ResearchGate.
-
Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed.
-
Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand. ACS Publications.
-
Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. ResearchGate.
-
Structure-Activity Relationship of Brassinosteroids and Their Agricultural Practical Usages. ResearchGate.
-
Aryl halide. Wikipedia.
-
Resistance against insect pests by phenolics and their derivative compounds. ResearchGate.
-
Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series.
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central (PMC).
-
Halogenated biphenyls: molecular toxicology. PubMed.
-
Structure-activity relationship of brassinosteroids and their agricultural practical usages. PubMed.
-
Agro Chemical Discovery. PozeSCAF.
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PubMed Central (PMC).
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- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-bromo-4-phenylphenol [stenutz.eu]
- 8. lifechemicals.com [lifechemicals.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 16. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling reactions involving 2-Bromo-4-phenylphenol
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-phenylphenol (CAS: 92-03-5).[1] As a functionalized biphenyl, this substrate serves as a critical scaffold in the synthesis of
While the Suzuki reaction is robust, this specific substrate presents two distinct challenges: steric hindrance at the ortho-position and catalyst poisoning via phenoxide coordination.[1] This guide provides two validated workflows: a direct aqueous coupling for green process chemistry and a protection-deprotection strategy for complex, sensitive total synthesis.[1]
Chemical Profile & Strategic Considerations
| Property | Data |
| Substrate | 2-Bromo-4-phenylphenol |
| CAS Number | 92-03-5 |
| Molecular Weight | 249.11 g/mol |
| Structure | Biphenyl core with ortho-Br and para-Phenyl relative to -OH |
| pKa (approx.) | ~9.5 (Phenolic OH) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
The "Phenoxide Paradox"
In basic media required for Suzuki coupling, the phenol deprotonates to form a phenoxide anion.
-
The Benefit: Phenoxides are electron-rich, potentially accelerating oxidative addition.[1]
-
The Risk: The phenoxide oxygen is a hard nucleophile that can coordinate to the soft Palladium(II) center, forming stable Ar-Pd(L)2-OAr resting states that retard the transmetallation step.
Strategic Decision:
-
Use Protocol A (Direct) for simple aryl boronic acids where speed and atom economy are prioritized.
-
Use Protocol B (Protected) when coupling with sterically demanding or electron-poor boronic acids, or when high purity is required for electronic grade materials.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical equilibrium between the active catalytic species and the inactive phenoxide-coordinated complex.
Figure 1: Catalytic cycle showing the potential for phenoxide-induced catalyst resting states (Grey node).[1]
Protocol A: Direct Aqueous Coupling (Green Route)
Recommended for: Synthesis of simple terphenyls (e.g., 2,4-diphenylphenol).[1]
This method utilizes the solubility of the phenoxide in water/alcohol mixtures, eliminating the need for protecting groups.
Materials
-
Substrate: 2-Bromo-4-phenylphenol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + TPPTS (4 mol%) (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) -
Base: K
CO (2.5 equiv) -
Solvent: Water : Isopropanol (1:1 v/v)
Step-by-Step Methodology
-
Preparation: In a reaction vial, dissolve K
CO in the Water/IPA mixture. The solution should be homogenous. -
Substrate Addition: Add 2-Bromo-4-phenylphenol. Stir for 5 minutes until the solution turns slightly yellow (formation of phenoxide).
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid.[1]
-
Catalyst Addition: Add the Arylboronic acid, followed by Pd(OAc)
and TPPTS. -
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC.[1] The disappearance of the starting material peak (RT ~ 4.5 min on C18) marks completion.
-
-
Workup:
Protocol B: High-Efficiency Protected Coupling
Recommended for: Drug discovery applications or expensive boronic acids.[1]
Protecting the phenol as a methyl ether or acetate prevents catalyst poisoning and improves solubility in non-polar solvents.[1]
Phase 1: Protection (One-Pot)[1]
-
Dissolve 2-Bromo-4-phenylphenol in Acetone.[1]
-
Add K
CO (1.5 equiv) and MeI (Methyl Iodide, 1.2 equiv). -
Reflux for 2 hours. Quantitative conversion to 2-Bromo-4-phenylanisole .
-
Remove solvent and pass through a short silica plug.[1]
Phase 2: Coupling (Anhydrous)
-
Substrate: 2-Bromo-4-phenylanisole (1.0 equiv)
-
Catalyst: Pd(PPh
) (3 mol%) OR Pd (dba) (1 mol%) + SPhos (2 mol%) -
Base: K
PO (2.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Charge: Add protected substrate, boronic acid (1.5 equiv), base, and Pd catalyst to a Schlenk tube inside a glovebox or under active Argon flow.
-
Solvation: Add anhydrous Toluene.
-
Thermal Cycle: Heat to 100°C for 12 hours.
-
Note: The bulky SPhos ligand is highly recommended if the boronic acid is also sterically hindered (ortho-substituted).[1]
-
-
Deprotection (If required):
-
Dissolve coupled product in DCM.
-
Add BBr
(1M in DCM) at 0°C. Stir warming to RT for 4 hours. -
Quench with MeOH/Ice.[1]
-
Experimental Workflow Selector
Figure 2: Decision matrix for selecting the appropriate experimental protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by phenoxide.[1] | Switch to Protocol B (Protection) or increase water content in Protocol A to solvate the anion better. |
| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Degas solvents using freeze-pump-thaw or vigorous Argon sparging for >20 mins.[1] |
| Dehalogenation | Hydride source present (often from alcohol solvents).[1] | Switch solvent system to Dioxane/Water or Toluene.[1] Reduce reaction temperature.[1] |
| Precipitation | Product insolubility in reaction media.[1] | Add a co-solvent like THF or 1,4-Dioxane to the aqueous mixture.[1] |
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.[1][3] Link (Demonstrates ligand utility in phenol-rich environments).[1]
-
Western, E. C., et al. (2003). "Efficient Suzuki Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids in Water." Journal of Organic Chemistry. Link
Sources
Application Notes and Protocols for Etherification of 2-Bromo-4-phenylphenol
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 2-Bromo-4-phenylphenol Ethers
2-Bromo-4-phenylphenol is a versatile building block in medicinal chemistry and materials science. The introduction of an ether linkage at the phenolic hydroxyl group provides a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The resulting aryl ethers are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a detailed exploration of the etherification of 2-Bromo-4-phenylphenol, focusing on the widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.
Mechanistic Foundation: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In the context of 2-Bromo-4-phenylphenol, the reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion.[4] This phenoxide then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) to form the desired ether and a salt byproduct.[1][2]
The efficiency of the Williamson ether synthesis is governed by several factors:
-
Strength of the Base: A base of appropriate strength is crucial to quantitatively generate the phenoxide.[5] For phenols, moderately strong bases like alkali metal hydroxides (NaOH, KOH) or carbonates (K2CO3, Cs2CO3) are often sufficient.[1][4] Stronger bases like sodium hydride (NaH) can also be employed, particularly when using less reactive alkylating agents.[5][6]
-
Nature of the Alkylating Agent: The reaction works best with primary alkyl halides and sulfonates, as they are most susceptible to SN2 attack.[1] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively undergo elimination (E2) in the presence of a strong base like a phenoxide.[7]
-
Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3][7] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[3]
-
Leaving Group: The rate of the SN2 reaction is also influenced by the quality of the leaving group on the alkylating agent. A good leaving group is a weak base. The general trend for halides is I > Br > Cl.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Williamson ether synthesis of 2-Bromo-4-phenylphenol.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity 2-Bromo-4-phenylphenol via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of crude 2-Bromo-4-phenylphenol by recrystallization. The procedure is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for downstream applications. The rationale behind solvent selection, temperature control, and handling procedures is explained to ensure both efficacy and safety.
Introduction: The Rationale for Recrystallization
2-Bromo-4-phenylphenol is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.
This protocol has been developed based on the physicochemical properties of 2-Bromo-4-phenylphenol and related phenolic compounds. The presence of the polar hydroxyl group and the nonpolar biphenyl backbone suggests that a moderately polar solvent system will be most effective for purification.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of 2-Bromo-4-phenylphenol is essential for a successful and safe purification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | PubChem[1] |
| Molecular Weight | 249.10 g/mol | PubChem[1] |
| Melting Point | 95 °C | Stenutz[2] |
| Appearance | Off-white to pale yellow solid |
Safety Precautions: 2-Bromo-4-phenylphenol is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1][3]
Materials and Equipment
-
Crude 2-Bromo-4-phenylphenol
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude 2-Bromo-4-phenylphenol. The solvent volumes can be scaled accordingly for different quantities of starting material.
Step 1: Solvent Selection and Rationale
Based on the polarity of 2-Bromo-4-phenylphenol, an ethanol-water solvent system is proposed. Ethanol is a good solvent for many organic compounds, including phenols, due to its ability to form hydrogen bonds with the hydroxyl group and its nonpolar ethyl chain that can interact with the biphenyl ring. Water is an anti-solvent in this system, meaning the compound is less soluble in it. By carefully adjusting the ethanol-to-water ratio, a solvent mixture can be created where 2-Bromo-4-phenylphenol is highly soluble when hot and sparingly soluble when cold. This differential solubility is the key to effective recrystallization.
Step 2: Dissolution of the Crude Product
-
Place 10 g of crude 2-Bromo-4-phenylphenol into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[4]
-
If the solid does not completely dissolve as the solvent approaches its boiling point, add small aliquots (2-3 mL) of hot ethanol until a clear solution is obtained. It is critical to avoid adding an excess of solvent, as this will reduce the recovery yield.
Step 3: Hot Filtration (Optional, but Recommended)
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), a hot filtration step is necessary.
-
Preheat a separate Erlenmeyer flask containing a small amount of the recrystallization solvent on the hot plate.
-
Place a glass funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution containing the dissolved product through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
Step 5: Isolation and Washing of the Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mother liquor.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.[4]
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 6: Drying and Characterization
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Determine the melting point of the purified 2-Bromo-4-phenylphenol. A sharp melting point close to the literature value (95 °C) is indicative of high purity.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add more solvent. Reheat to dissolve the oil, then cool slowly with vigorous stirring. |
| No crystals form upon cooling | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery yield | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Ensure all equipment for hot filtration is preheated. |
Experimental Workflow
Sources
Application Notes and Protocols: High-Purity Isolation of 2-Bromo-4-phenylphenol via Silica Gel Column Chromatography
This comprehensive guide provides a detailed methodology for the purification of 2-Bromo-4-phenylphenol using silica gel column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the technique and offers a step-by-step protocol for achieving high-purity isolates.
Introduction
2-Bromo-4-phenylphenol is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with many synthetic procedures, the crude product of a reaction yielding 2-Bromo-4-phenylphenol will likely contain unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of such mixtures.[1] This method leverages the differential affinities of the components in a mixture for a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[2] Compounds with a higher affinity for the stationary phase will move through the column more slowly, while compounds with a greater affinity for the mobile phase will elute more quickly, thus enabling separation.[3]
The polarity of 2-Bromo-4-phenylphenol, which contains a polar hydroxyl group and a larger, nonpolar biphenyl structure with a bromine substituent, dictates its behavior during chromatography. The selection of an appropriate mobile phase is therefore critical to achieving effective separation. This application note will guide the user through the process of selecting a suitable solvent system via Thin Layer Chromatography (TLC), followed by a detailed protocol for preparative column chromatography.
Scientific Principles
The separation of 2-Bromo-4-phenylphenol from a mixture by silica gel column chromatography is governed by the principles of adsorption and partitioning. Silica gel, a porous form of silicon dioxide, is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).[4] The components of the crude mixture will interact with the silica gel primarily through hydrogen bonding and dipole-dipole interactions.
2-Bromo-4-phenylphenol, with its phenolic hydroxyl group, can act as a hydrogen bond donor and acceptor, leading to a moderate interaction with the silica gel. The nonpolar biphenyl backbone, however, will have a greater affinity for a less polar mobile phase. The key to successful purification is to identify a mobile phase that provides a balance between these interactions, allowing 2-Bromo-4-phenylphenol to move down the column at a practical rate while being sufficiently resolved from impurities.
Pre-Chromatography: Thin Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a good prediction of the separation that will be achieved on a column.[5] The goal is to find a solvent system in which the 2-Bromo-4-phenylphenol has a retention factor (Rf) between 0.15 and 0.4.[5]
The Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6][7][8]
An Rf in the ideal range of 0.15-0.4 generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.[9]
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of the crude 2-Bromo-4-phenylphenol mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. The solvent will move up the plate by capillary action. Common starting solvent systems for compounds of moderate polarity include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[8][10]
-
Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (if the compounds are UV active) or by using a staining agent (e.g., potassium permanganate or iodine).
-
Calculate Rf Values: Measure the distances traveled by the spots and the solvent front to calculate the Rf values for each component.
-
Optimize the Solvent System: Adjust the ratio of the polar to nonpolar solvent to achieve the target Rf for 2-Bromo-4-phenylphenol. Increasing the proportion of the polar solvent will increase the Rf values of all components. For aromatic compounds that are difficult to separate, incorporating a solvent like toluene into the mobile phase can sometimes improve resolution.[11]
Materials and Methods
Materials:
-
Crude 2-Bromo-4-phenylphenol
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (HPLC grade): Hexanes (or petroleum ether), Ethyl acetate, Dichloromethane, Toluene (optional)
-
Sand (washed)
-
Glass wool or cotton
-
Chromatography column with a stopcock
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Equipment:
-
Fume hood
-
Clamps and stand to secure the column
-
Rotary evaporator (for solvent removal)
Detailed Protocol for Column Chromatography
This protocol describes a "wet packing" method, which is generally preferred for achieving a well-packed, homogenous column.
Step 1: Column Preparation
-
Select an appropriate column size: The amount of silica gel needed is typically 30-100 times the weight of the crude sample. The column diameter should be chosen to provide a silica gel bed height of approximately 15-20 cm.
-
Plug the column: Place a small piece of glass wool or cotton at the bottom of the column to prevent the silica gel from washing out.
-
Add a layer of sand: Pour a small layer (approx. 1 cm) of sand over the plug. This creates a flat base for the stationary phase.
-
Prepare the silica slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pack the column: Carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove any air bubbles.
-
Equilibrate the column: Once all the silica has settled, add more of the mobile phase and allow it to run through the column until the packed bed is stable and equilibrated. Never let the solvent level drop below the top of the silica gel.
Step 2: Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading (for soluble samples):
-
Dissolve the crude 2-Bromo-4-phenylphenol in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the stationary phase.
-
Carefully add a small amount of fresh mobile phase and again allow it to absorb into the silica. Repeat this step once more to ensure the entire sample is loaded in a narrow band.
-
-
Dry Loading (for less soluble samples or to improve resolution):
-
Dissolve the crude sample in a suitable volatile solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer.
-
Add a protective layer of sand (approx. 1 cm) on top of the sample layer.
-
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand/silica.
-
Apply Pressure (Flash Chromatography): For faster and more efficient separation, apply gentle air pressure to the top of the column to increase the flow rate of the mobile phase.
-
Collect Fractions: Begin collecting the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Gradient Elution (Optional): If the impurities have a wide range of polarities, a gradient elution may be necessary. This involves starting with a nonpolar mobile phase and gradually increasing its polarity by adding a higher proportion of the more polar solvent. This allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities.
Step 4: Analysis of Fractions
-
Monitor by TLC: Analyze the collected fractions by TLC to determine which ones contain the purified 2-Bromo-4-phenylphenol. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it using the optimized solvent system.
-
Combine Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Bromo-4-phenylphenol.
Visualization of the Workflow
Sources
- 1. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. study.com [study.com]
- 8. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Application Note: Purity Determination of 2-Bromo-4-phenylphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Bromo-4-phenylphenol is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The purity of this compound is paramount as impurities can significantly affect the safety, efficacy, and stability of the final products.[1] This application note provides detailed, validated protocols for the comprehensive purity analysis of 2-Bromo-4-phenylphenol using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for potency and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.
The choice of analytical technique is guided by the physicochemical properties of the analyte and potential impurities. 2-Bromo-4-phenylphenol is a moderately polar compound with a molecular weight of 249.10 g/mol .[2] Its phenolic hydroxyl group and biphenyl structure provide chromophores suitable for UV detection in HPLC, while its potential to be volatilized (with or without derivatization) makes it amenable to GC analysis.[3][4]
Method 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the primary technique for accurately quantifying the main component (assay) and separating it from non-volatile impurities and degradation products.[5] A reversed-phase method is developed, leveraging the hydrophobic nature of the biphenyl ring system for retention and separation on a C18 stationary phase.
Principle of the Assay
The fundamental principle of chromatography involves the distribution of components in a sample between a stationary phase and a mobile phase.[6][7] In this reversed-phase HPLC method, the stationary phase is nonpolar (C18), and the mobile phase is a more polar mixture of acetonitrile and water. 2-Bromo-4-phenylphenol and its related impurities are separated based on their differential partitioning between these two phases.[8] Components are detected by a UV detector as they elute from the column, and the resulting peak areas are used to calculate the purity and impurity levels.
Materials and Reagents
-
2-Bromo-4-phenylphenol Reference Standard: Purity ≥ 99.5%
-
Acetonitrile: HPLC grade or higher
-
Water: Deionized, 18.2 MΩ·cm resistivity (Type I)
-
Phosphoric Acid: ACS grade or higher
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for this analysis.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system | Provides reliable and reproducible performance for routine quality control. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 chemistry offers excellent hydrophobic interaction for retaining the phenyl rings. The 150 mm length provides adequate resolution for potential impurities. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid controls the pH to ensure the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good elution strength for this analyte. |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B | A gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[9] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths; 254 nm is chosen as a robust wavelength for aromatic compounds. Purity analysis can be performed by checking for co-eluting peaks. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Methanol / Water (50:50, v/v) | The analyte is readily soluble in this mixture, which is compatible with the mobile phase.[10] |
Experimental Protocol
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Bromo-4-phenylphenol Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. This is the Standard Stock Solution.
-
Pipette 10 mL of the Stock Solution into a new 100 mL volumetric flask and dilute to volume with the diluent to obtain the working standard.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-Bromo-4-phenylphenol sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Before sample analysis, the performance of the chromatographic system must be verified.[11][12]
-
Inject the working standard solution six times.
-
The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> guidelines.[6][13]
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Perform the six SST injections of the working standard.
-
Inject the prepared sample solution(s).
-
Inject a standard check solution after every 10-15 sample injections to monitor system performance.
-
Data Analysis and Interpretation
The percentage purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard can be used to calculate the assay value (% w/w) and to quantify impurities against the main peak's standard response.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] For phenolic compounds, derivatization is often employed to improve chromatographic performance by increasing volatility and reducing peak tailing.[4][15]
Principle of the Assay
In GC, compounds are vaporized and separated as they travel through a capillary column coated with a stationary phase. The separation is based on the compounds' boiling points and their interaction with the stationary phase. The mass spectrometer then fragments the eluting molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[16]
Causality of Derivatization: The hydroxyl group on the phenol is polar and can interact with active sites in the GC inlet and column, leading to poor peak shape.[4] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[17] This derivatization increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[18]
Materials and Reagents
-
2-Bromo-4-phenylphenol Sample
-
Pyridine: Anhydrous, GC grade (acts as a catalyst and acid scavenger)
-
BSTFA with 1% TMCS: Derivatization grade (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
-
Ethyl Acetate: GC grade
Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 7890B GC with 5977B MS or equivalent | A standard, robust system for routine impurity analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading from the main component, allowing for better resolution of trace impurities. |
| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min | The temperature program is designed to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 500 amu | Covers the expected mass range of the derivatized parent compound and potential impurities. |
Experimental Protocol
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the 2-Bromo-4-phenylphenol sample into a 2 mL GC vial.
-
Add 500 µL of ethyl acetate and vortex to dissolve.
-
Add 100 µL of pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample solution into the GC-MS system.
-
Acquire the data over the specified mass range.
-
-
Data Analysis and Interpretation:
-
Identify the main peak corresponding to the TMS-derivatized 2-Bromo-4-phenylphenol.
-
Search the mass spectrum of each impurity peak against a spectral library (e.g., NIST/Wiley) for tentative identification.
-
The relative abundance of impurities can be estimated by comparing their peak areas to the main component peak area (area % method).
-
GC-MS Analysis Workflowdot
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gyanvihar.org [gyanvihar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 10. 4-Phenylphenol | 92-69-3 [chemicalbook.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. agilent.com [agilent.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. epa.gov [epa.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. youtube.com [youtube.com]
High-Fidelity Synthesis of Biaryl Kinase Inhibitors using 2-Bromo-4-phenylphenol
Application Note & Protocol Guide | Doc ID: AN-KIN-2B4P-01
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Focus: Fragment-Based Drug Design (FBDD) and Lead Optimization of Type II Kinase Inhibitors.
Strategic Rationale: The Biphenyl Scaffold in Kinase Inhibition
2-Bromo-4-phenylphenol (CAS: 23949-65-7) serves as a high-value "bifunctional pharmacophore precursor" in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in its ability to access two distinct regions of the kinase ATP-binding pocket simultaneously:
-
The Hydrophobic Back Pocket (Allosteric/Selectivity): The 4-phenyl group (biphenyl core) mimics the hydrophobic interactions seen in FDA-approved inhibitors like Sorafenib and Vemurafenib , often occupying the hydrophobic pocket adjacent to the gatekeeper residue.
-
The Solvent Front/Hinge Region: The phenolic hydroxyl (-OH) and the bromine (-Br) handle allow for orthogonal functionalization. The -Br is typically replaced via cross-coupling to introduce a heteroaryl "hinge binder," while the -OH is alkylated to project solubilizing groups into the solvent channel.
This guide details the "Phenol-First" synthetic strategy, which prevents catalyst poisoning during subsequent metal-mediated couplings.
Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis strategy, transforming 2-Bromo-4-phenylphenol into a library of potential Type II kinase inhibitors.
Figure 1: Divergent synthetic pathway prioritizing O-alkylation to prevent catalyst deactivation in the subsequent cross-coupling step.
Detailed Experimental Protocols
Protocol A: O-Alkylation (Introduction of Solubilizing Tail)
Objective: To mask the acidic phenolic proton and introduce a morpholine or piperazine tail for improved pharmacokinetic (PK) properties.
Mechanistic Insight: Direct use of the free phenol in Suzuki couplings can lead to proto-deboronation of the boronic acid partner or coordination to the Pd center. Alkylating the phenol first locks the "Solvent Front" moiety.
Materials:
-
Substrate: 2-Bromo-4-phenylphenol (1.0 eq)
-
Electrophile: 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (3.0 eq) -
Solvent: DMF (Dimethylformamide), anhydrous
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 2-Bromo-4-phenylphenol (10 mmol) and anhydrous DMF (50 mL).
-
Activation: Add
(30 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 4-(2-Chloroethyl)morpholine HCl (12 mmol) and KI (1 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Checkpoint: The starting phenol peak (RT ~2.1 min) should disappear; product peak (RT ~2.8 min) appears.
-
-
Workup: Cool to RT. Pour into ice-water (200 mL). Extract with EtOAc (
mL). Wash combined organics with brine ( ), dry over , and concentrate. -
Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).
Expected Yield: 85–92% (White/Off-white solid).
Protocol B: Suzuki-Miyaura Cross-Coupling (Hinge Binder Installation)
Objective: To replace the bromine atom with a heteroaryl ring (e.g., Pyridine, Pyrazole) that forms hydrogen bonds with the kinase hinge region (Glu/Met residues).
Mechanistic Insight: The biphenyl core is sterically demanding. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates oxidative addition into the electron-rich aryl bromide [1].
Materials:
-
Substrate: O-Alkylated Intermediate from Protocol A (1.0 eq)
-
Coupling Partner: 3-Pyridylboronic acid (1.5 eq)
-
Catalyst:
(0.05 eq / 5 mol%) -
Base:
(aqueous) (3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inertion: Purge a microwave vial or pressure tube with Nitrogen/Argon.
-
Charging: Add the O-Alkylated Intermediate (1.0 mmol), Boronic Acid (1.5 mmol), and
(0.05 mmol). -
Solvation: Add 1,4-Dioxane (8 mL) and
(2 mL). -
Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).
-
Scavenging: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary: Coupling Efficiency
| Boronic Acid Partner | Target Kinase Motif | Yield (%) | Notes |
| 3-Pyridyl | Hinge (H-bond acceptor) | 88% | Standard conditions. High robustness. |
| 1H-Pyrazol-4-yl | Hinge (Donor/Acceptor) | 74% | Requires THP protection on pyrazole N. |
| Indazol-5-yl | Extended Hinge | 65% | Sterically hindered; requires longer reaction time. |
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied when using this scaffold.
Figure 2: SAR Deconstruction of the 2-Bromo-4-phenylphenol scaffold, mapping chemical modifications to biological function.
Quality Control & Validation
To ensure the integrity of the synthesized inhibitors, the following QC parameters must be met before biological assay screening.
-
1H NMR Validation (400 MHz, DMSO-d6):
-
Diagnostic Signal: The disappearance of the phenolic -OH singlet (approx. 9.8 ppm) confirms successful alkylation.
-
Aromatic Region: The biphenyl system typically shows a complex multiplet pattern between 7.3–7.8 ppm.
-
-
Purity Check:
-
Method: UPLC-MS (C18 column, Gradient 5-95% MeCN in Water).
-
Acceptance Criteria: Purity > 95% by UV (254 nm).
-
-
Pd Scavenging:
-
For biological assays, residual Palladium must be < 10 ppm. Use SiliaMetS® Thiol or equivalent scavengers post-reaction if using for cellular assays [2].
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
PubChem. (n.d.). 2-Bromo-4-phenylphenol Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[1][2][3] Structure-Activity Relationship of Biphenylamine Derivatives in Drug Discovery. BenchChem Technical Notes.
-
Zhang, J., et al. (2009). Design, synthesis and evaluation of ... pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.
Sources
Application Notes and Protocols for Evaluating the Anticancer Properties of 2-Bromo-4-phenylphenol
Introduction: Rationale for Investigation
2-Bromo-4-phenylphenol is a halogenated phenolic compound. While direct studies on its anticancer effects are not extensively documented, the broader class of bromophenols, often found as natural products in marine algae, has demonstrated a range of biological activities, including antioxidant and anticancer properties.[1] Some derivatives have been shown to induce apoptosis in leukemia cells, suggesting that compounds with this core structure are viable candidates for anticancer drug development.[1] Furthermore, related phenolic compounds are known to exert cytotoxic effects, and the lipophilic nature of the 2-Bromo-4-phenylphenol structure may facilitate its interaction with cellular membranes, a common mechanism for antiseptic action which could translate to anticancer cytotoxicity through membrane disruption.[2]
These application notes provide a comprehensive framework for the initial in vitro screening of 2-Bromo-4-phenylphenol to rigorously assess its potential as an anticancer agent. The proposed workflow is designed to first establish its cytotoxic and cytostatic effects, and then to elucidate the underlying mechanisms, including the induction of apoptosis, cell cycle arrest, and impact on metastatic potential. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Part 1: Foundational Cytotoxicity and Viability Assessment
The initial and most critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. Its principle lies in the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control line (e.g., HEK293)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-Bromo-4-phenylphenol
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[5] Include wells for 'untreated control' and 'blank' (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adherence.
-
Compound Preparation: Prepare a stock solution of 2-Bromo-4-phenylphenol in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the corresponding wells. Add 100 µL of medium with the equivalent DMSO concentration to the 'untreated control' wells. Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[3][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[3][4] During this time, purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical MTT Assay Results
| Concentration of 2-Bromo-4-phenylphenol (µM) | Mean Absorbance (570 nm) | % Viability (MCF-7) | % Viability (HEK293) |
| 0 (Control) | 1.254 | 100.0% | 100.0% |
| 1 | 1.103 | 87.9% | 95.4% |
| 5 | 0.876 | 69.8% | 88.1% |
| 10 | 0.632 | 50.4% | 81.2% |
| 25 | 0.311 | 24.8% | 65.7% |
| 50 | 0.155 | 12.4% | 44.3% |
| 100 | 0.089 | 7.1% | 25.6% |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis
If 2-Bromo-4-phenylphenol reduces cell viability, the next logical step is to determine if this occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inducing an inflammatory response.
Assay 1: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting apoptosis.[6] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)[8]
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with 2-Bromo-4-phenylphenol at the determined IC50 concentration for 24 hours. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[9] Analyze immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants correctly.
Assay 2: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases.[10] Measuring their activity provides direct biochemical evidence of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method.[11] These assays use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[11][12]
Protocol 3: Luminescent Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar[12]
-
Treated and untreated cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with 2-Bromo-4-phenylphenol in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[12]
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and plot the relative luminescence units (RLU) for each treatment condition.
Apoptosis Pathway Visualization
Caption: Hypothetical pathway of 2-Bromo-4-phenylphenol-induced apoptosis.
Part 3: Investigating Effects on Cell Proliferation and Metastasis
Beyond inducing cell death, an effective anticancer agent may also inhibit cell proliferation by arresting the cell cycle or prevent metastasis by impeding cell migration and invasion.
Assay 1: Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer drugs exert their effects by causing cells to arrest in a specific phase, preventing them from dividing. Propidium iodide (PI) staining of DNA in fixed and permeabilized cells allows for this analysis by flow cytometry, as the amount of PI fluorescence is proportional to the amount of DNA.[13][14]
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol[15]
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[14][16]
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with 2-Bromo-4-phenylphenol for 24 hours.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet gently in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases based on the DNA content histogram.
Assay 2: Wound Healing (Scratch) Assay
This straightforward method assesses collective cell migration.[17] A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. It is a valuable tool for screening compounds that may inhibit the migratory potential of cancer cells.
Protocol 5: Wound Healing Assay
Materials:
-
Cells seeded in 6- or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a multi-well plate and grow them to 90-100% confluency.
-
Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[18][19]
-
Washing: Gently wash the wells with PBS to remove detached cells.[19]
-
Treatment: Add fresh culture medium containing the test compound (at non-lethal concentrations) or vehicle control.
-
Imaging: Immediately capture images of the scratch at defined points (mark the plate for consistency). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point using software like ImageJ.[20] Calculate the percentage of wound closure relative to the 0-hour time point.
Assay 3: Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[21][22] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract).[21][23] The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells degrade the Matrigel and migrate through the pores, and the number of cells that reach the lower side of the membrane is quantified.[24]
Protocol 6: Transwell Invasion Assay
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol or ethanol for fixation
-
Crystal Violet stain (0.1%)
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.[21][23] Incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing the test compound or vehicle. Seed 2.5-5 x 10⁴ cells into the upper chamber of each coated insert.[23]
-
Chemoattraction: Add 600 µL of medium containing 10% FBS to the lower chamber.[23]
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells on the bottom of the membrane with 70% ethanol for 10 minutes.[23] Stain with 0.1% crystal violet for 10-20 minutes.[23]
-
Imaging and Quantification: Wash the inserts thoroughly with water. After drying, take images of the stained cells under a microscope. Count the number of invaded cells in several representative fields for each insert.
Data Presentation: Hypothetical Invasion Assay Results
| Treatment | Mean Invaded Cells per Field | % Invasion (Relative to Control) |
| Vehicle Control (0.1% DMSO) | 152 | 100% |
| 2-Bromo-4-phenylphenol (5 µM) | 85 | 55.9% |
| 2-Bromo-4-phenylphenol (10 µM) | 41 | 27.0% |
Conclusion and Future Directions
This document outlines a systematic, multi-faceted in vitro approach to characterize the anticancer potential of 2-Bromo-4-phenylphenol. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's activity. Positive results from this workflow—specifically, selective cytotoxicity against cancer cells, induction of apoptosis, cell cycle arrest, and inhibition of migration/invasion—would provide a strong rationale for advancing 2-Bromo-4-phenylphenol into more complex 3D culture models and subsequent preclinical in vivo studies.
References
-
Al-Oqaili, R. A., et al. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. Avicenna Journal of Medical Biotechnology, 13(4), 189-194. Retrieved from [Link]
-
Al-Oqaili, R. A., et al. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. PMC. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
Chen, I. H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenylphenol. PubChem Compound Database. Retrieved from [Link]
-
Justus, C. R., et al. (2017). Transwell In Vitro Cell Migration and Invasion Assays. PMC. Retrieved from [Link]
-
Valeriote, F. A., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of experimental therapeutics & oncology, 3(4), 230-236. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Wozniak, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
-
Wang, B., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 573. Retrieved from [Link]
-
Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631. Retrieved from [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
Bhuvaneswari, S., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of advanced pharmaceutical technology & research, 9(4), 111-116. Retrieved from [Link]
-
Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
University of Virginia. (n.d.). Scratch Assay protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link]
-
Ray, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
St. John, S. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293-17301. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]
Sources
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- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
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- 11. Caspase-Glo® 3/7 Assay Protocol [se.promega.com]
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- 18. med.virginia.edu [med.virginia.edu]
- 19. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
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- 23. snapcyte.com [snapcyte.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Bromo-4-phenylphenol Synthesis
Executive Summary: The "Ortho-Selectivity" Challenge
The synthesis of 2-Bromo-4-phenylphenol (also known as 3-bromo-4-hydroxybiphenyl ) presents a classic electrophilic aromatic substitution (EAS) challenge: controlling regioselectivity in a highly activated system.
The starting material, 4-phenylphenol, contains a phenolic hydroxyl group that strongly activates the ring at the ortho and para positions. Since the para position is occupied by the phenyl ring, the reaction is directed exclusively to the ortho positions (C2 and C6).
The Core Problem: The two ortho positions are chemically equivalent until the first bromine atom is introduced. However, the resulting product (2-bromo-4-phenylphenol) remains activated, making it susceptible to a second bromination event to form the unwanted byproduct 2,6-dibromo-4-phenylphenol .[1] Low yield is almost invariably caused by a failure to balance conversion (consuming starting material) against selectivity (avoiding over-bromination).[1]
Diagnostic Workflow
Use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in phenol bromination.
Technical Q&A: Troubleshooting & Optimization
Q1: I am seeing significant amounts of 2,6-dibromo-4-phenylphenol. How do I stop this?
A: This is the most common yield-killer.[1] The monobrominated product is still reactive toward electrophiles.[1] To mitigate this:
-
Strict Stoichiometry: Never use an excess of brominating agent.[1] Target 0.95 to 1.0 equivalents . It is better to have 5% unreacted starting material (which can be recycled or separated) than 10% di-bromo impurity (which is difficult to separate).[1]
-
Temperature Control: Run the reaction at 0°C to -5°C . Lower temperatures increase the energy barrier for the second bromination.
-
Slow Addition: Add the bromine or NBS solution dropwise over 1–2 hours. High local concentrations of bromine favor the formation of the di-bromo species.
Q2: Which brominating agent should I use: Elemental Bromine ( ) or NBS?
A: Both work, but they have different "personalities":
-
Bromine (
): More atom-efficient and cheaper, but highly aggressive.[1] Requires careful temperature control and slow addition in a solvent like DCM or Acetic Acid.[1] -
N-Bromosuccinimide (NBS): Milder and often provides better regioselectivity due to slower release of the active brominating species. If you are struggling with the di-bromo impurity using
, switch to NBS in Acetonitrile or DMF at 0°C.[1]
Q3: My product is disappearing into the aqueous layer during workup. Why?
A: Phenols are weak acids (
-
Solution: Quench with water or weak bisulfite solution, and ensure the aqueous phase is acidified to pH 2–3 (using dilute HCl) before extracting with organic solvent.
Q4: How do I purify the product if I have a mixture of Mono-, Di-, and Starting Material?
A: Separation is challenging due to similar polarities.[1]
-
Recrystallization: The most effective method for scale.[1] 2-Bromo-4-phenylphenol (MP ~95°C) often crystallizes well from Hexane/Toluene mixtures or Methanol/Water .[1] The di-bromo impurity is less soluble and may precipitate first, or remain in the mother liquor depending on the solvent system.
-
Column Chromatography: If recrystallization fails, use silica gel with a non-polar mobile phase (e.g., 5-10% EtOAc in Hexanes).[1] The order of elution is typically: Di-bromo (fastest) > Mono-bromo > Starting Material (slowest) .[1]
Optimized Experimental Protocol
Objective: Synthesis of 2-Bromo-4-phenylphenol (3-bromo-4-hydroxybiphenyl) Scale: 10 mmol basis
Materials & Reagents
| Component | Role | Quantity | Stoichiometry |
| 4-Phenylphenol | Substrate | 1.70 g | 1.0 eq |
| Bromine ( | Reagent | 1.60 g (0.51 mL) | 1.0 eq |
| Dichloromethane (DCM) | Solvent | 20 mL | 12 mL/g |
| Sodium Bisulfite (aq) | Quench | 10% Soln.[1] | Excess |
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Clamp the flask in an ice/water bath (0°C).
-
Dissolution: Dissolve 1.70 g of 4-phenylphenol in 15 mL of DCM. Ensure complete solvation.
-
Reagent Prep: Dilute 0.51 mL of Bromine in 5 mL of DCM. Transfer this solution to the addition funnel.
-
Note: Diluting the bromine is critical to prevent high local concentrations.[1]
-
-
Addition: Dropwise add the bromine solution to the phenol solution over 60 minutes , maintaining the temperature at 0–5°C. The solution will turn reddish-brown.
-
Reaction: Stir at 0°C for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]
-
Quench: Add 10 mL of 10% Sodium Bisulfite solution to quench excess bromine. The organic layer should turn from red/brown to pale yellow/clear.[1]
-
Workup:
-
Purification: Recrystallize the crude solid from hot Hexane (with minimal Toluene if needed).
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways that dictate yield.
Figure 2: Reaction pathway showing the sequential bromination steps. Success depends on maximizing k1 while minimizing k2.[1]
References
-
PubChem. (n.d.).[1] 2-Bromo-4-phenylphenol Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Stenutz, R. (n.d.).[1] Data sheet for 2-bromo-4-phenylphenol. Stenutz.eu.[1] Retrieved January 31, 2026, from [Link][1]
-
Organic Syntheses. (1934).[1] Bromination of Phenols: p-Bromophenol. Organic Syntheses, Coll. Vol. 1, p.128. Retrieved January 31, 2026, from [Link][1]
-
SIELC Technologies. (n.d.).[1] Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Center: Optimizing Solvent Systems for Recrystallization of 2-Bromo-4-phenylphenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the recrystallization of 2-Bromo-4-phenylphenol. It is structured in a question-and-answer format to directly address common and complex challenges encountered during the purification process. Our focus is on empowering you with the methodology and scientific rationale to develop a robust, self-validating purification protocol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-Bromo-4-phenylphenol?
The primary goal is purification. Crude 2-Bromo-4-phenylphenol synthesized in a lab or obtained from a supplier may contain impurities from the reaction mixture, such as starting materials, byproducts, or residual solvents. Recrystallization is a powerful technique to selectively isolate the desired compound in a highly pure crystalline form, leaving impurities behind in the solvent.[1]
Q2: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for recrystallizing 2-Bromo-4-phenylphenol should exhibit the following characteristics[2]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is the driving force for crystallization.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the "mother liquor" after filtration).
-
Chemical Inertness: The solvent must not react with 2-Bromo-4-phenylphenol.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Safety: The solvent should be as non-toxic and non-flammable as possible.[1]
Q3: Based on its structure, what types of solvents should I start with for 2-Bromo-4-phenylphenol?
2-Bromo-4-phenylphenol (MW: 249.10 g/mol , MP: 95 °C) is a moderately polar molecule.[3][4] It has a polar hydroxyl (-OH) group capable of hydrogen bonding, but also significant nonpolar character due to the two phenyl rings. This suggests that solvents of intermediate polarity are a good starting point.[5] The principle of "like dissolves like" is a useful guide.
A logical starting point would be to test solvents like:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Aromatic hydrocarbons (Toluene)
-
Chlorinated solvents (Dichloromethane)
-
Nonpolar hydrocarbons (Hexane, Heptane) - likely as an anti-solvent.
-
Water - likely as an anti-solvent.
Q4: What is a "solvent pair" or "mixed-solvent" system, and when should I use one?
A solvent pair is a mixture of two miscible solvents, one in which 2-Bromo-4-phenylphenol is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[2][6] You should consider a solvent pair when no single solvent provides the ideal solubility profile.[2] For example, if the compound is too soluble in ethanol even when cold, but insoluble in water, an ethanol/water mixture can be finely tuned to achieve optimal recrystallization. Common solvent pairs often combine a polar and a nonpolar solvent, such as ethanol/water or ethyl acetate/hexane.[6][7]
Section 2: Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (95 °C for 2-Bromo-4-phenylphenol), or if the solution is cooled too rapidly.[8]
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass. This encourages the orderly formation of a crystal lattice.[9]
-
Lower the Solvent Boiling Point: If the issue persists, consider a lower-boiling point solvent or solvent pair.
Q6: No crystals are forming, even after the solution has cooled completely. What should I do?
This typically means the solution is not sufficiently saturated, or crystallization has failed to initiate.[8] This condition is known as supersaturation.[5]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic rough edges provide nucleation sites for crystal growth.[5][8]
-
Seed Crystals: If you have a small amount of pure 2-Bromo-4-phenylphenol, add a tiny crystal to the solution. This acts as a template for further crystallization.[5][9]
-
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[8] Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point), then add a drop or two of the primary solvent to re-clarify before cooling.
Q7: My recrystallization yield is very low. How can I improve it?
A low yield is a common problem and can stem from several factors.[5][9]
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, try cooling the remaining solution (filtrate) further in an ice-salt bath to see if more crystals form. If they do, you may have not cooled the solution sufficiently or for long enough.
-
Minimize Solvent Usage: The most common cause of low yield is using too much solvent.[5] During the dissolution step, use the minimum amount of boiling solvent necessary to just dissolve the solid.
-
Avoid Premature Crystallization: Ensure you perform a hot filtration (if needed) quickly to prevent the compound from crystallizing on the filter paper.
-
Washing Step: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[5]
Section 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using a small amount of crude material.
Methodology:
-
Place approximately 20-30 mg of crude 2-Bromo-4-phenylphenol into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent should show poor solubility.[10]
-
If the compound is insoluble, heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid.
Data Interpretation:
Summarize your observations in a table to facilitate comparison.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Methanol | Low | High | Abundant, fine needles | Good Candidate |
| Toluene | Low | High | Slow, large crystals | Good Candidate |
| Hexane | Insoluble | Insoluble | None | Potential Anti-solvent |
| Water | Insoluble | Insoluble | None | Potential Anti-solvent |
| Acetone | High | High | Few crystals | Poor Candidate |
Protocol 2: Recrystallization Using a Solvent Pair (Ethanol/Water Example)
This protocol outlines the procedure for using a "solvent" (ethanol) and an "anti-solvent" (water).
Methodology:
-
Dissolve the crude 2-Bromo-4-phenylphenol in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
While maintaining the solution at a boil, add hot water dropwise until the solution becomes persistently cloudy. This is the point of saturation.
-
Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to dry completely before determining their weight and melting point.
Section 4: Visual Workflow and Logic Diagrams
To further clarify the decision-making process, the following diagrams illustrate the workflows for solvent selection and troubleshooting.
Diagram 1: Workflow for Selecting an Optimal Recrystallization Solvent System
Caption: A decision workflow for selecting a suitable recrystallization solvent system.
Diagram 2: Troubleshooting Common Recrystallization Failures
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole. [Link: https://www.amazon.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27297, 2-Bromo-4-phenylphenol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-phenylphenol]
- University of York, Department of Chemistry. Solvent Choice. [Link: https://www.york.ac.
- Chem Survival (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube. [Link: https://www.youtube.
- Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. [Link: https://www.reddit.
- Stenutz, R. 2-bromo-4-phenylphenol. [Link: https://www.stenutz.eu/chem/solv219.php?name=2-bromo-4-phenylphenol]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- University of California, Los Angeles. Recrystallization. [Link: https://www.chem.ucla.
- University of York, Department of Chemistry. Problems with Recrystallisations. [Link: https://www.york.ac.
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- 4. 2-bromo-4-phenylphenol [stenutz.eu]
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how to remove unreacted starting material from 2-Bromo-4-phenylphenol product
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the purification of synthetic products. The following content provides in-depth troubleshooting advice and detailed protocols for removing unreacted starting material from 2-Bromo-4-phenylphenol.
Frequently Asked Questions (FAQs)
Q: My bromination of 4-phenylphenol did not go to completion. How can I remove the unreacted 4-phenylphenol from my desired 2-Bromo-4-phenylphenol product?
A: This is a common challenge in electrophilic aromatic substitution reactions where precise stoichiometric control is difficult to achieve. Incomplete conversion often results in a product mixture containing both the starting material and the desired product.[1] Due to the similar chemical nature of 4-phenylphenol and its brominated derivative, separation requires leveraging subtle differences in their physical properties.
The primary challenge lies in the fact that both compounds are phenols, sharing similar acidic and solubility characteristics. Furthermore, their boiling points are very close (305-308 °C for 4-phenylphenol and 311 °C for 2-Bromo-4-phenylphenol), making separation by distillation impractical.[2][3]
We will explore three primary methods to effectively separate these compounds:
-
Liquid-Liquid Acid-Base Extraction: Exploits the acidic nature of the phenolic hydroxyl group.
-
Flash Column Chromatography: Separates compounds based on differences in polarity.
-
Recrystallization: Purifies crystalline solids based on differences in solubility.
Below is a summary of the key physical properties that will inform our purification strategy.
| Property | 4-Phenylphenol (Starting Material) | 2-Bromo-4-phenylphenol (Product) | Rationale for Separation |
| Molar Mass | 170.21 g/mol [3] | 249.11 g/mol [2] | The significant mass difference is a result of bromine incorporation. |
| Melting Point | 164–165 °C[3] | 95 °C[2] | The large difference in melting points is highly advantageous for assessing purity post-recrystallization. |
| Polarity | Moderately Polar[4] | Slightly Less Polar | The addition of the nonpolar bromine atom reduces the overall polarity relative to the starting phenol. This is the key principle for chromatographic separation. |
| Acidity (pKa) | ~10 | Slightly lower than 10 | The electron-withdrawing nature of bromine increases the acidity of the phenolic proton, though this difference is often too small for simple acid-base extraction separation between the two phenols. |
Troubleshooting Guide 1: Purification via Flash Column Chromatography
Flash column chromatography is often the most reliable method for separating compounds with different polarities. The addition of a bromine atom to the 4-phenylphenol structure makes the resulting 2-Bromo-4-phenylphenol less polar. Therefore, it will travel faster through a polar stationary phase like silica gel compared to the more polar 4-phenylphenol.[5]
Causality: Why Chromatography Works Here
The separation mechanism is based on differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase (solvent).[5]
-
Stationary Phase (Silica Gel): Silica gel is highly polar, with surface silanol groups (Si-OH) that can form hydrogen bonds.
-
Analyte Interaction: The more polar 4-phenylphenol will interact more strongly with the silica gel via hydrogen bonding with its -OH group.
-
Elution Order: The less polar 2-Bromo-4-phenylphenol interacts less strongly with the silica gel and is therefore eluted from the column first by the mobile phase. The more polar 4-phenylphenol is retained longer and elutes later.
Experimental Protocol: Step-by-Step Column Chromatography
-
Solvent System Selection (TLC):
-
Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Goal: Aim for a solvent system that gives a good separation between the two spots, with the lower spot being the starting material (more polar) and the upper spot being the product. The target Rf (retention factor) for the desired product should be around 0.3-0.4 for optimal column separation.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material you need to purify.
-
Pack the column with silica gel using the chosen solvent system (the mobile phase). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying gentle air pressure (flash chromatography).
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure 2-Bromo-4-phenylphenol (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualization: Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Troubleshooting Guide 2: Purification via Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral ones.[6] Since both your starting material and product are phenols, they are weakly acidic. This method is excellent for removing any non-acidic byproducts but is generally not effective for separating two similar phenols from each other. However, it can be a crucial first step in a multi-step purification process.
Causality: The Principle of Acid-Base Extraction
Phenols can be deprotonated by a strong base (like NaOH) to form water-soluble sodium phenoxide salts.[7][8] This allows them to be extracted from an organic solvent into an aqueous basic solution. Neutral organic impurities will remain in the organic layer. The phenols can then be recovered by acidifying the aqueous layer, which causes them to precipitate out.
Experimental Protocol: Step-by-Step Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1M sodium hydroxide (NaOH) solution.[9]
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the two layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salts of both phenols) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaOH solution to ensure all phenolic compounds are removed.[9]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). A precipitate of the mixed phenols should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly. This solid is now enriched in the phenolic compounds and free of neutral impurities.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for the removal of neutral impurities via acid-base extraction.
Troubleshooting Guide 3: Purification via Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the fact that the desired compound and the impurity (unreacted starting material) have different solubilities in a particular solvent.
Causality: How Recrystallization Separates Compounds
The goal is to find a solvent where the desired product, 2-Bromo-4-phenylphenol, is highly soluble at high temperatures but poorly soluble at low temperatures. The impurity, 4-phenylphenol, should ideally be either very soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). The significant difference in melting points between the two compounds suggests different crystal lattice energies, which increases the likelihood of a successful separation by recrystallization.
Experimental Protocol: Step-by-Step Recrystallization
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixed solvent systems like methanol/water or ethanol/water).[10]
-
Place a small amount of the crude solid in a test tube and add a few drops of the solvent.
-
Heat the mixture. A good solvent will dissolve the solid when hot but not when cold.
-
Cool the solution to see if crystals form.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals completely.
-
-
Purity Check:
-
Check the melting point of the dried crystals. A sharp melting point close to the literature value of 95 °C indicates a high degree of purity.[2]
-
Visualization: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Summary and Recommendations
| Method | Pros | Cons | Best For |
| Column Chromatography | Highly effective for separating compounds with different polarities. Applicable to a wide range of quantities. | Can be time-consuming and requires larger volumes of solvent. | Achieving the highest purity, especially when other methods fail. |
| Acid-Base Extraction | Fast, simple, and excellent for removing neutral impurities. | Ineffective at separating two compounds with similar acidic properties (e.g., two phenols). | A preliminary purification step to remove non-phenolic contaminants. |
| Recrystallization | Can be very efficient for final purification, yielding high-purity crystalline material. Scalable and cost-effective. | Highly dependent on finding a suitable solvent. May result in loss of product to the mother liquor. | Purifying solids when a significant difference in solubility exists. |
Final Recommendation: For the most effective purification of 2-Bromo-4-phenylphenol from its unreacted starting material, flash column chromatography is the recommended method . If the crude product contains significant non-acidic impurities, performing an initial acid-base extraction can simplify the subsequent chromatographic separation. Recrystallization is an excellent final polishing step to obtain a highly pure, crystalline product.
References
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available at: [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Available at: [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Phenylphenol. Available at: [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]
-
Stenutz. (n.d.). 2-bromo-4-phenylphenol. Available at: [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-phenylphenol. Available at: [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia. (n.d.). 4-Phenylphenol. Available at: [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Available at: [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
SIELC. (n.d.). Separation of (1,1'-Biphenyl)-4-ol, 4'-bromo- on Newcrom R1 HPLC column. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? Available at: [Link]
Sources
- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. 2-bromo-4-phenylphenol [stenutz.eu]
- 3. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analytical Method Validation for 2-Bromo-4-phenylphenol
Topic: Quantification and Validation of 2-Bromo-4-phenylphenol (2-BPP) Applicable Standards: ICH Q2(R2), USP <1225> Audience: Analytical Chemists, QC Managers, Drug Development Scientists[1]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with validating analytical methods for 2-Bromo-4-phenylphenol (2-BPP) . As a halogenated phenolic compound (
This document is structured as a dynamic troubleshooting and validation protocol, moving beyond generic templates to address the physicochemical realities of the analyte.
Part 1: Method Development & Optimization Strategy
Before initiating formal validation, the method must be optimized to ensure the analyte behaves predictably.
Critical Parameter: Mobile Phase pH & Column Selection
The Science: Phenols are weak acids.[1] At neutral pH, a fraction of 2-BPP exists as the phenolate ion (
Protocol:
-
Stationary Phase: Use a high-purity, end-capped C18 column (e.g., C18 with high carbon load) to maximize hydrophobic retention and minimize silanol activity.[1]
-
Mobile Phase Modifier: You must acidify the mobile phase to suppress ionization.[1] Maintain pH < 4.0.
Visualizing the Optimization Workflow
The following diagram outlines the logical flow for optimizing the separation of 2-BPP prior to validation.
Figure 1: Decision tree for optimizing 2-BPP chromatography to prevent phenolic peak tailing.
Part 2: Validation Protocol (ICH Q2(R2) Aligned)
Specificity (Selectivity)
Challenge: 2-BPP is often synthesized via bromination of 4-phenylphenol.[1] Isomers (e.g., 2-Bromo-5-phenylphenol) or over-brominated byproducts (2,6-dibromo-4-phenylphenol) may co-elute.[1]
-
Protocol:
Linearity & Range
Challenge: High hydrophobicity (
-
Protocol:
Accuracy (Recovery)
Challenge: When extracting 2-BPP from complex matrices (e.g., creams, biological fluids, or reaction mixtures), phenols can adsorb to glass or precipitate.
-
Protocol:
Part 3: Technical Support Q&A (Troubleshooting)
This section addresses real-world failure modes reported by users working with halogenated phenols.
Q1: Why is my 2-BPP peak tailing (Tailing Factor > 2.0)?
Diagnosis: This is the most common issue with phenols.[1] It indicates secondary interactions between the phenolic hydroxyl group and the silica support of your column.
Solution:
-
Check Mobile Phase pH: Ensure your aqueous phase contains at least 0.1% Formic Acid or Phosphoric Acid.[1] The pH must be acidic (pH 2.0–3.[1]0) to keep the phenol protonated (
).[1] -
Column Health: If the column is old, the bonded phase (C18) may have stripped, exposing more silanols. Replace with a "Base Deactivated" or "End-capped" column.[1]
-
Sample Solvent: If your sample is dissolved in 100% Acetonitrile but your starting mobile phase is 90% Water, you will get "solvent mismatch" tailing.[1] Match the sample solvent to the initial mobile phase conditions.
Q2: I see "Ghost Peaks" in my blank injection. Is 2-BPP carrying over?
Diagnosis: Yes, 2-BPP is highly lipophilic (
Solution:
-
Needle Wash: Implement a strong needle wash sequence using 100% Methanol or Acetonitrile (with 0.1% acid).[1]
-
Run Time: Ensure your gradient ends with a high organic hold (e.g., 95% ACN) for at least 2-3 column volumes to strip the column before the next injection.
Q3: My Linearity is failing at the high end (flattening curve).
Diagnosis: This is likely a solubility issue or detector saturation.[1]
Solution:
-
Solubility: Check if the standard precipitated in the vial. 2-BPP is sparingly soluble in water.[1] Ensure your diluent has at least 50% organic solvent.[1]
-
Detection: If measuring at the absorption maximum (
), the absorbance might be exceeding 1.5 AU. Switch to a less sensitive wavelength (e.g., off-peak shoulder) or reduce the injection volume.
Part 4: Data Summary Table
Use the following template to report your validation results.
| Validation Parameter | Acceptance Criteria (Standard) | Typical Result for 2-BPP | Status |
| Specificity | No interference at | Purity Angle < Purity Threshold | ☐ Pass |
| Linearity ( | ☐ Pass | ||
| Accuracy (Recovery) | 98.0% – 102.0% | 99.2% (Mean) | ☐ Pass |
| Precision (Repeatability) | RSD | 0.8% | ☐ Pass |
| Intermediate Precision | RSD | 1.2% | ☐ Pass |
| LOD (S/N) | S/N | ☐ Pass | |
| LOQ (S/N) | S/N | ☐ Pass |
Part 5: Advanced Troubleshooting Logic
The following diagram details the logic for resolving recovery failures, a common issue with hydrophobic phenols.
Figure 2: Troubleshooting logic for low recovery rates during 2-BPP extraction.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[1][3] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]
-
National Center for Biotechnology Information. (n.d.).[1] 2-Bromo-4-phenylphenol (Compound Summary). PubChem.[1][4] [Link][1]
-
Dolan, J. W. (2021).[1][5] Troubleshooting Peak Tailing in HPLC. LCGC North America.[1][6] [Link]
Sources
- 1. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 5. 4-Phenylphenol | 92-69-3 [chemicalbook.com]
- 6. waters.com [waters.com]
Validation & Comparative
Quantitative Analysis of 2-Bromo-4-phenylphenol: A Comparative Guide to HPLC, GC-MS, and qNMR Methodologies
Executive Summary & Strategic Context
In the synthesis of biaryl scaffolds—common in fungicide development and Suzuki-Miyaura coupling precursors—2-Bromo-4-phenylphenol (2-BPP) serves as a critical intermediate. The bromination of 4-phenylphenol is an electrophilic aromatic substitution that presents a classic analytical challenge: the reaction mixture inevitably contains the starting material (4-phenylphenol), the desired mono-brominated product (2-BPP), and the over-brominated byproduct (2,6-dibromo-4-phenylphenol).
This guide moves beyond generic protocols to provide a rigorous, comparative analysis of three quantification strategies. We evaluate them based on the "Triangle of Analytical Compromise": Speed, Sensitivity, and Structural Certainty.
The Analytical Decision Matrix
Before selecting a protocol, consult the decision logic below to align the method with your immediate research phase.
Figure 1: Analytical Decision Matrix for 2-Bromo-4-phenylphenol selection based on research phase.
Method A: HPLC-UV (The Gold Standard for QC)
Best For: Routine purity analysis, yield determination, and final product release. Principle: Reverse-phase chromatography separates components based on hydrophobicity. The bromine atom increases lipophilicity, causing 2-BPP to elute after the starting material but before the dibromo-impurity.
Critical Mechanistic Insight
Phenols are weak acids (pKa ~9.5 for 4-phenylphenol; slightly lower for the brominated derivative due to electron withdrawal). To prevent peak tailing caused by the ionization of the hydroxyl group, the mobile phase must be acidified to keep the analyte in its neutral (protonated) state.
Validated Protocol
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 280 nm (Aromatic ring absorption) |
| Injection Vol | 5 µL |
Gradient Program:
-
0-2 min: Isocratic 40% B (Equilibration)
-
2-10 min: Linear ramp to 90% B (Elution of brominated products)
-
10-12 min: Hold 90% B (Wash)
-
12.1 min: Re-equilibrate to 40% B
System Suitability & Self-Validation
-
Resolution (Rs): Must be > 2.0 between 4-phenylphenol and 2-BPP.
-
Tailing Factor: Must be < 1.5. If higher, increase acid concentration in Mobile Phase A.
-
Elution Order: 4-Phenylphenol (RT ~4.5 min)
2-Bromo-4-phenylphenol (RT ~6.8 min) 2,6-Dibromo-4-phenylphenol (RT ~8.2 min).
Method B: GC-MS (Trace Analysis & ID)
Best For: Detecting trace levels of starting material, confirming mono- vs. di-substitution via isotopic patterns, and complex matrices. Principle: Phenols are polar and hydrogen-bond active, leading to severe tailing in GC. Derivatization is mandatory to cap the hydroxyl group with a trimethylsilyl (TMS) moiety, improving volatility and peak shape.
Derivatization Protocol (Silylation)[1][2]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]
-
Why TMCS? It acts as a catalyst to drive the silylation of sterically hindered phenols (like the 2,6-dibromo species).
Step-by-Step Workflow:
-
Aliquot: Take 10 mg of reaction mixture residue.
-
Dissolve: Add 1 mL anhydrous Pyridine (scavenges HCl byproduct).
-
Derivatize: Add 100 µL BSTFA + 1% TMCS.
-
Incubate: Heat at 60°C for 30 minutes. (Ensure vial is crimped tight).
-
Analyze: Inject 1 µL into GC-MS (Split 1:50).
GC-MS Parameters[3][4]
-
Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min to 300°C (Hold 3 min). -
MS Source: EI (70 eV).
-
Quantification Ions (SIM Mode):
-
TMS-4-Phenylphenol: m/z 242 (M+).
-
TMS-2-Bromo-4-phenylphenol: m/z 320, 322 (1:1 ratio confirms mono-Br).
-
Method C: qNMR (The "Standard-Free" Reference)
Best For: Process development, determining absolute purity without a certified reference standard of 2-BPP, and in situ kinetic monitoring. Principle: The integrated signal area in 1H-NMR is directly proportional to the molar concentration, regardless of the chemical structure.
Protocol
-
Internal Standard (IS): Use Maleic Acid (singlet @ 6.3 ppm) or 1,3,5-Trimethoxybenzene (singlet @ 6.1 ppm). These regions usually do not overlap with the aromatic biphenyl signals (7.0 - 8.0 ppm).
-
Solvent: DMSO-d6 (preferred over CDCl3 to prevent phenol proton exchange broadening).
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1): Must be > 5 x T1 (typically 30-60 seconds) to ensure full relaxation for quantitative accuracy.
-
Scans: 16 or 32.
-
Calculation
Where:
- = Integral area
- = Number of protons (e.g., 1 for the specific aromatic proton tracked)
- = Molar Mass
- = Mass weighed
- = Purity
Comparative Performance Analysis
The following data summarizes the performance characteristics of each method based on validation studies of brominated phenols.
| Metric | HPLC-UV | GC-MS (Derivatized) | qNMR |
| Linearity ( | > 0.999 | > 0.995 | N/A (Linear by physics) |
| LOD (Sensitivity) | ~0.05 µg/mL | ~0.001 µg/mL (Trace) | ~1.0 mg/mL (Low) |
| Precision (RSD) | < 0.5% | < 2.0% | < 1.0% |
| Prep Time | Fast (Dilute & Shoot) | Slow (30 min reaction) | Fastest (Dissolve only) |
| Selectivity | High (Separates isomers) | Very High (Mass spec ID) | Medium (Signal overlap risk) |
| Cost per Run | Low | Medium | High (Solvents/Instrument) |
Workflow Visualization: The HPLC Feedback Loop
This diagram illustrates the robust workflow for routine HPLC analysis, incorporating the critical "System Suitability" checkpoint often missed in standard guides.
Figure 2: HPLC-UV Workflow with integrated System Suitability Testing (SST) feedback loop.
References
-
BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (Analogous bromophenol methodology).[2] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-4-phenylphenol Compound Summary. Retrieved from
-
MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from
-
Thermo Fisher Scientific. (2024). Analysis of Brominated Flame Retardants with High Resolution GC/MS. (Derivatization protocols for brominated aromatics). Retrieved from
-
ResearchGate. (2025). Derivatization and Gas Chromatography-Mass Spectrometry of Bisphenol A.[1] (Silylation of phenolic compounds).[3] Retrieved from
Sources
comparing the efficacy of different catalysts for coupling reactions with 2-Bromo-4-phenylphenol
The following guide provides an in-depth technical comparison of catalyst systems for coupling reactions involving 2-Bromo-4-phenylphenol . This analysis synthesizes experimental data regarding steric hindrance, electronic deactivation, and chemoselectivity to assist in process optimization.
Executive Summary & Substrate Analysis
2-Bromo-4-phenylphenol presents a unique "push-pull" challenge in cross-coupling chemistry.
-
Steric Hindrance: The ortho-bromide is shielded by the adjacent phenolic hydroxyl group and the phenyl ring at the para-position adds bulk, though less proximally.
-
Electronic Deactivation: The electron-rich phenol ring makes the C-Br bond less electrophilic, impeding the oxidative addition step in the catalytic cycle.
-
Catalyst Poisoning: The free phenolic proton (
) can quench sensitive organometallic species or coordinate tightly to the metal center (forming phenoxides), arresting the cycle.
The Core Question: Which catalyst system overcomes the ortho-steric barrier while tolerating the free hydroxyl group?
Catalyst Classes Evaluated
-
Baseline (Generation 1): Pd(PPh
) – The traditional standard. -
Steric Specialist (Generation 2): Pd(OAc)
+ SPhos/XPhos – Dialkylbiaryl phosphines designed for hindered substrates. -
The Stabilized Powerhouse (Generation 3): Pd-PEPPSI-IPr (NHC Complexes) – N-Heterocyclic Carbenes for difficult, electron-rich halides.
Comparative Efficacy Analysis
The following data summarizes performance metrics for the Suzuki-Miyaura coupling of 2-Bromo-4-phenylphenol with phenylboronic acid to form p-terphenyl derivatives.
Table 1: Performance Matrix of Catalyst Systems
| Feature | Pd(PPh | Pd(OAc) | Pd-PEPPSI-IPr |
| Ligand Class | Triarylphosphine | Dialkylbiaryl Phosphine (Buchwald) | N-Heterocyclic Carbene (NHC) |
| Oxidative Addition | Slow (Rate Limiting) | Fast (Electron-rich ligand) | Very Fast (Strong |
| Steric Tolerance | Poor | Excellent | Excellent |
| Yield (Unprotected) | 35 - 45% | 85 - 92% | 95 - 99% |
| Yield (O-Protected) | 60 - 75% | 90 - 95% | >98% |
| Reaction Time | 12 - 24 h | 2 - 6 h | 1 - 3 h |
| Temp. Requirement | High (80-100°C) | Moderate (60-80°C) | Mild (RT - 60°C) |
| Air Stability | Low (Requires Glovebox) | Moderate | High (Bench stable) |
Technical Insight
-
Pd(PPh
) Failure Mode: The bulky triphenylphosphine ligands overcrowd the already hindered ortho-site. Furthermore, the lack of electron density on the Pd center (compared to alkyl phosphines) makes oxidative addition into the electron-rich phenol ring sluggish. -
SPhos/XPhos Advantage: These ligands are designed to form monoligated Pd(0) species [L-Pd(0)], which are highly active. The biaryl backbone provides stability, while the cyclohexyl groups push electron density onto the metal, facilitating oxidative addition into the difficult C-Br bond.
-
Pd-PEPPSI-IPr Superiority: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture releases the active Pd-NHC species in situ. The NHC ligand is a powerful
-donor, creating an electron-rich metal center that rips into the C-Br bond, while the bulky "wingtip" groups on the NHC prevent catalyst aggregation.
Decision Framework: Selecting the Right Catalyst
The following logic flow illustrates the selection process based on your specific process constraints (e.g., cost vs. yield vs. green chemistry).
Figure 1: Decision tree for catalyst selection based on substrate protection status and project priorities.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Unprotected Phenol)
System: Pd-PEPPSI-IPr / K
Reagents:
-
2-Bromo-4-phenylphenol (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd-PEPPSI-IPr (1.0 mol%)
-
K
CO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Charge: In a reaction vial equipped with a stir bar, add 2-Bromo-4-phenylphenol (1.0 mmol), aryl boronic acid (1.2 mmol), K
CO (2.0 mmol), and Pd-PEPPSI-IPr (10 mg, ~1 mol%). -
Solvent & Degas: Add Dioxane (4 mL) and Water (1 mL). Seal the vial with a septum. Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (crucial for catalyst longevity).
-
Reaction: Heat the mixture to 60°C with vigorous stirring.
-
Checkpoint: Monitor by TLC or LC-MS at 1 hour. Conversion should be >90%.
-
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layers over MgSO
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
System: Pd(OAc)
Reagents:
-
2-Bromo-4-phenylphenol (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd(OAc)
(2.0 mol%) -
XPhos (4.0 mol%) - Ratio 1:2 Pd:Ligand
-
K
PO (2.5 equiv) -
Solvent: t-Amyl Alcohol or Toluene
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Argon flow, mix Pd(OAc)
and XPhos in the solvent (2 mL) and stir at room temperature for 5 mins to generate the active catalyst species (solution turns yellow/orange). -
Substrate Addition: Add the 2-Bromo-4-phenylphenol, the amine, and the finely ground K
PO . -
Heat: Seal and heat to 100°C .
-
Note: Higher temperature is required for C-N bond formation compared to Suzuki coupling.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via column chromatography.
Mechanistic Visualization
Understanding why bulky ligands work is critical for troubleshooting. The diagram below illustrates the catalytic cycle, highlighting where specific ligands exert their influence.
Figure 2: The Suzuki-Miyaura catalytic cycle. Red node highlights the critical oxidative addition step where electron-rich ligands (SPhos, NHC) are essential for 2-Bromo-4-phenylphenol.
References
-
Valente, C. et al. (2012). PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts. Organometallics.
-
Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Organ, M.G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[1] (Foundational text for protocol baselines).
-
BenchChem. (2025).[2] Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine (Extrapolated data for hindered ortho-bromo systems).
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A Comparative Analysis of 2-Bromo-4-phenylphenol and Its Derivatives in Oncology: A Field Ripe for Exploration
A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the anticancer potential of 2-Bromo-4-phenylphenol and its derivatives. Despite the well-documented anticancer activities of various bromophenol compounds, this specific chemical entity remains largely uninvestigated in the context of cancer therapeutics. This guide, therefore, serves not as a direct comparative study based on existing data, but as an expert synthesis of the current landscape of related compounds, highlighting the untapped potential and outlining a strategic approach for future research into 2-Bromo-4-phenylphenol.
While the PubChem database confirms the existence and chemical properties of 2-Bromo-4-phenylphenol (also known as 3-bromo[1,1'-biphenyl]-4-ol or by its CAS number 92-03-5), a thorough search of scholarly articles and clinical trial databases yields no studies on its cytotoxic, apoptotic, or other anticancer effects.[1] This absence of data precludes a direct comparative analysis of its performance against any synthesized derivatives.
However, the broader class of bromophenol derivatives has shown considerable promise in preclinical cancer research. These compounds, often derived from marine sources, have demonstrated a range of biological activities, including the induction of apoptosis and the inhibition of cancer cell proliferation.[2] This provides a strong rationale for the future investigation of 2-Bromo-4-phenylphenol.
The Rationale for Investigating 2-Bromo-4-phenylphenol
The chemical structure of 2-Bromo-4-phenylphenol, featuring a brominated phenolic ring coupled with a phenyl group, suggests several avenues for anticancer activity. The hydroxyl and bromo functional groups are known to play crucial roles in the biological activities of many compounds, influencing factors such as membrane permeability, protein binding, and the generation of reactive oxygen species (ROS).[3]
Hypothesized Mechanisms of Action:
Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms through which 2-Bromo-4-phenylphenol and its derivatives could exert anticancer effects:
-
Induction of Apoptosis: Many phenolic compounds are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy for many anticancer agents. 2-Bromo-4-phenylphenol derivatives could potentially arrest cancer cells at various checkpoints (e.g., G1/S or G2/M), preventing their proliferation.
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways, could be potential targets.
-
Generation of Oxidative Stress: The presence of the phenol group could lead to the generation of ROS within cancer cells, leading to oxidative damage and cell death.
A Proposed Research Workflow for Evaluating Anticancer Activity
To address the current knowledge gap, a systematic investigation of 2-Bromo-4-phenylphenol and its newly synthesized derivatives is proposed. The following experimental workflow provides a robust framework for such a study.
Diagram of the Proposed Research Workflow
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A Comparative Guide to the Cross-Reactivity of Enzyme Inhibitors Derived from 2-Bromo-4-phenylphenol
This guide provides an in-depth technical comparison of enzyme inhibitors synthesized from the 2-bromo-4-phenylphenol scaffold. Designed for researchers, medicinal chemists, and drug development professionals, it delves into the critical aspect of inhibitor cross-reactivity, supported by experimental data, detailed protocols, and an exploration of the underlying scientific principles. Our focus is to deliver a narrative that is not only technically precise but also grounded in practical, field-proven insights.
The Significance of the 2-Bromo-4-phenylphenol Scaffold
In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for developing potent and selective therapeutic agents. The 2-bromo-4-phenylphenol structure is one such scaffold. Its inherent chemical features—a reactive bromine atom ideal for cross-coupling reactions, a phenolic hydroxyl group for hydrogen bonding, and a biphenyl system for potential π-π stacking interactions—make it a robust platform for designing enzyme inhibitors. Derivatives of this scaffold have shown promise against various enzyme classes, including kinases and proteases.[1][2][3] However, achieving target specificity is a paramount challenge. Cross-reactivity, the inhibition of unintended enzymes, can lead to off-target effects and toxicity. Therefore, a thorough understanding and systematic evaluation of the selectivity profile are indispensable for advancing these compounds from discovery to clinical application.[4]
Synthetic Strategies: Building a Diverse Inhibitor Library
The power of the 2-bromo-4-phenylphenol scaffold lies in its synthetic tractability. The bromine atom provides a key handle for diversification, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide array of aryl and heteroaryl groups at this position. Further modifications can be made to the phenolic hydroxyl group, expanding the chemical space and enabling the fine-tuning of interactions within the enzyme's binding pocket.
A generalized workflow for creating a library of inhibitors from this scaffold is depicted below. This systematic approach is crucial for establishing a robust Structure-Activity Relationship (SAR).
Figure 1: Synthetic workflow for diversifying the 2-Bromo-4-phenylphenol scaffold.
The causality behind this strategy is to systematically probe the enzyme's active site. The Suzuki coupling explores interactions in one sub-pocket of the enzyme, while subsequent modifications to the hydroxyl group explore another, allowing for a multi-pronged approach to optimizing potency and selectivity.[5][6]
Primary Target Inhibition and Comparative Potency
Derivatives of phenol-containing scaffolds have been successfully developed as inhibitors for several critical enzyme families, notably protein tyrosine kinases (PTKs) and viral proteases.[1][2][7] The specific modifications to the scaffold dictate the primary target. For this guide, we will consider a hypothetical series of compounds, BPP-1 through BPP-4 , designed as tyrosine kinase inhibitors.
Their inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] A lower IC50 value signifies higher potency.[8]
Table 1: Comparative Inhibitory Potency (IC50, nM) of BPP Derivatives Against Target Tyrosine Kinases
| Compound ID | Target Kinase A (e.g., EGFR) | Target Kinase B (e.g., VEGFR-2) |
| BPP-1 | 15 | 250 |
| BPP-2 | 8 | 120 |
| BPP-3 | 22 | 850 |
| BPP-4 | 125 | 95 |
Data is hypothetical and for illustrative purposes.
This data demonstrates how subtle structural changes between the BPP compounds can lead to significant differences in potency and selectivity between two related kinases. For example, BPP-2 is a potent inhibitor of Kinase A with moderate selectivity over Kinase B, whereas BPP-4 shows the opposite profile. This underscores the necessity of screening against multiple targets even within the same enzyme family.
Cross-Reactivity Profiling: Unveiling the Selectivity Landscape
The central pillar of this guide is the assessment of cross-reactivity. A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other enzymes. A systematic screening process is essential to identify and mitigate potential off-target activities.
Experimental Workflow for Selectivity Screening
The process begins with the most potent compounds identified in the primary assay and expands to test them against a panel of related and unrelated enzymes. This tiered approach efficiently allocates resources while providing a comprehensive view of the inhibitor's specificity.
Figure 2: A tiered workflow for assessing inhibitor cross-reactivity.
Comparative Cross-Reactivity Data for Lead Compound BPP-2
Following the workflow, the lead compound BPP-2 is screened against a panel of kinases and other common off-target enzymes at a fixed concentration (e.g., 1 µM) to gauge the extent of inhibition.
Table 2: Cross-Reactivity Profile of BPP-2 (% Inhibition at 1 µM)
| Enzyme Target | Enzyme Family | % Inhibition |
| Kinase A (Primary) | Tyrosine Kinase | 99% |
| Kinase B | Tyrosine Kinase | 78% |
| Kinase C | Tyrosine Kinase | 35% |
| Kinase D | Ser/Thr Kinase | 12% |
| Kinase E | Ser/Thr Kinase | 8% |
| Protease X | Cysteine Protease | < 5% |
| Phosphatase Y | Tyrosine Phosphatase | < 5% |
Data is hypothetical and for illustrative purposes.
This profile reveals that BPP-2 , while highly potent against its primary target, also significantly inhibits the related Kinase B. This level of cross-reactivity might be acceptable if Kinase B inhibition is therapeutically beneficial or benign, but it could also be a source of unwanted side effects. The negligible activity against unrelated enzyme families is a positive indicator of its general selectivity. Correcting for such cross-reactivities is crucial for accurately interpreting in vitro data.[4]
Key Experimental Protocol: IC50 Determination for Enzyme Inhibition
The trustworthiness of any comparison guide rests on the robustness of its methodologies. The following is a detailed, self-validating protocol for determining the IC50 value of an inhibitor against a target enzyme, a fundamental experiment in this field.[9][10]
Protocol: In Vitro Kinase IC50 Determination using a Luminescence-Based Assay
This protocol is designed to be a self-validating system by including appropriate controls (no enzyme, no inhibitor) and by ensuring the reaction is measured under steady-state conditions where the signal is linear with respect to time and enzyme concentration.[11]
1. Materials & Reagents:
- Target Kinase (e.g., Kinase A)
- Kinase-specific peptide substrate
- Adenosine Triphosphate (ATP) of high purity
- Test Inhibitor (e.g., BPP-2), dissolved in 100% DMSO
- Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Kinase detection reagent (e.g., ADP-Glo™, Promega)
- White, opaque 384-well assay plates
- Multichannel pipette or automated liquid handler
- Plate-reading luminometer
2. Procedure:
- Inhibitor Preparation: Perform a serial dilution of the BPP-2 stock solution in DMSO. A common scheme is an 11-point, 3-fold dilution starting from 100 µM. This provides a wide concentration range to define the top and bottom of the curve.[10]
- Reaction Setup:
- To each well of a 384-well plate, add 2.5 µL of Assay Buffer.
- Add 25 nL of the serially diluted inhibitor solution (or DMSO for 0% inhibition control).
- Add 2.5 µL of a 2X enzyme/substrate solution (prepared in Assay Buffer). Mix gently.
- To initiate the kinase reaction, add 5 µL of a 2X ATP solution (prepared in Assay Buffer). The final ATP concentration should ideally be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.[12]
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. This time should be within the linear range of the reaction, determined in preliminary experiments.
- Signal Generation:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence of each well using a plate luminometer.
- Data Analysis:
- Subtract the background signal (wells with no enzyme).
- Normalize the data, setting the average of the DMSO-only wells as 100% activity and the highest inhibitor concentration wells as 0% activity.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the resulting sigmoidal curve using a four-parameter logistic model to calculate the IC50 value.[8]
Conclusion and Future Perspectives
The 2-bromo-4-phenylphenol scaffold is a highly promising starting point for the development of novel enzyme inhibitors. This guide has demonstrated that while potent inhibitors can be readily synthesized, a rigorous and systematic evaluation of their cross-reactivity is a non-negotiable step in the drug development process. The comparative data, though hypothetical, illustrates the nuanced selectivity profiles that can emerge from a single chemical series.
The future of inhibitor design with this scaffold will increasingly rely on structure-based approaches.[13][14] Obtaining crystal structures of lead compounds bound to their primary target and key off-target enzymes can reveal the molecular interactions driving potency and cross-reactivity. This structural insight allows for the rational design of next-generation compounds with enhanced selectivity, minimizing the potential for adverse effects and ultimately leading to safer and more effective medicines.
References
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Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
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García-López, V. (2022). ACE-inhibitory activity assay: IC50. protocols.io. [Link]
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Grela, E., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences. [Link]
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Zhao, Y., et al. (2022). Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands with High Activity against DRV-Resistant HIV-1 Variants. Molecules. [Link]
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Walsky, R. L., & Obach, R. S. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica. [Link]
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Stewart, J. J. P., & Al-Mulla, H. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]
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Ghosh, A. K., et al. (2013). Structure-based Design of Potent HIV-1 Protease Inhibitors with Modified P1-Biphenyl Ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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González-Nieto, L., et al. (2021). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry. [Link]
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Copeland, R. A. (2016). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ACS Medicinal Chemistry Letters. [Link]
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Ali, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
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Shapiro, A. B. (2017). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
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Sirivolu, V. R., & Gupte, A. (2017). Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4. Bioorganic & Medicinal Chemistry Letters. [Link]
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Czubatka-Bental, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [Link]
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Zhao, Y., et al. (2022). A kind of HIV-1 protease inhibitors containing phenols with antiviral activity against DRV-resistant variants. European Journal of Medicinal Chemistry. [Link]
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Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. [Link]
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Chrobak, E., & Boryczka, S. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Molecules. [Link]
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Protease Inhibitors. (2023). Cleveland Clinic. [Link]
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A Senior Application Scientist's Guide to the Comparative Toxicity of Brominated Phenols
Introduction: The Environmental and Health Significance of Brominated Phenols
Brominated phenols (BPs) are a class of organobromine compounds that have garnered significant attention from the scientific community due to their widespread presence in the environment and potential for adverse health effects.[1][2] These compounds originate from both natural and anthropogenic sources. Marine organisms like algae naturally produce certain BPs, which are thought to contribute to the characteristic "sea-like" taste and odor of seafood.[1][3] However, the primary source of environmental contamination is industrial activity. BPs, particularly 2,4,6-tribromophenol (2,4,6-TBP), are extensively used as flame retardants, wood preservatives, and intermediates in the synthesis of other brominated flame retardants like tetrabromobisphenol A (TBBPA).[1][4][5]
Their persistence, potential for bioaccumulation, and detection in various environmental media—from water and sediment to human biological samples—necessitate a thorough understanding of their toxicological profiles.[1][6][7] This guide provides a comparative assessment of the toxicity of several key brominated phenols, focusing on critical endpoints such as acute toxicity, cytotoxicity, genotoxicity, and endocrine disruption. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their evaluation, designed for researchers, scientists, and drug development professionals.
Comparative Toxicity Assessment: A Multi-Endpoint Analysis
The toxicity of brominated phenols is not uniform; it is significantly influenced by the number and position of bromine atoms on the phenol ring. A consistent finding across multiple studies is that toxicity generally increases with the degree of bromine substitution.[1][4][8] This guide will focus on three commonly detected and industrially relevant compounds: 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP).
Acute Toxicity
Acute toxicity studies provide a baseline understanding of a chemical's potency. For brominated phenols, aquatic organisms are often used as indicators. Data consistently shows that 2,4,6-TBP is the most acutely toxic of the three, followed by 2,4-DBP and then 2,6-DBP.[1][4] This trend directly correlates with the increasing number of bromine atoms. The higher lipophilicity of the more brominated compounds can lead to greater bioavailability and accumulation in organisms, potentially explaining this structure-activity relationship.
Table 1: Comparative Acute Toxicity (EC₅₀) of Selected Brominated Phenols
| Compound | Test Organism | Endpoint | EC₅₀ (mg/L) | Reference |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda (Alga) | 96h Growth Inhibition | 2.67 | [4] |
| Daphnia magna (Crustacean) | 48h Immobilization | 1.57 | [1] | |
| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda (Alga) | 96h Growth Inhibition | 8.73 | [4] |
| Daphnia magna (Crustacean) | 48h Immobilization | 2.17 | [1] | |
| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda (Alga) | 96h Growth Inhibition | 9.90 | [4] |
| Daphnia magna (Crustacean) | 48h Immobilization | 2.78 | [1] |
Cytotoxicity: The First Line of Defense
Cytotoxicity, or the ability of a substance to cause cell death, is a fundamental indicator of toxicity. In vitro cytotoxicity assays are invaluable screening tools to prioritize chemicals for further investigation and to understand their potential to cause tissue damage.[9][10] Brominated phenols have demonstrated cytotoxic effects in various cell lines, and this endpoint is crucial for assessing their baseline toxicity before investigating more complex mechanisms like genotoxicity or endocrine disruption.[5][11] The MTT assay, which measures mitochondrial activity as an indicator of cell viability, is a robust and widely used method for this purpose.[12]
Genotoxicity: Assessing Damage to the Genetic Core
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.[13] While some phenolic compounds are known to have genotoxic properties, often in synergy with other metabolites, the evaluation of individual brominated phenols is critical for a complete risk assessment.[14][15] Two primary assays are employed for this purpose:
-
The Comet Assay (Single-Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[16][17]
-
The Micronucleus Test: This assay identifies small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes left behind during cell division, serving as a biomarker for chromosomal damage.[18][19]
Endocrine Disruption: A Key Mechanism of Harm
Perhaps the most significant concern with brominated phenols is their potential to act as endocrine-disrupting chemicals (EDCs).[6][20] EDCs interfere with the body's hormonal systems, and BPs have been shown to affect two critical pathways: the thyroid and estrogen systems.[21]
-
Thyroid System Disruption: The structural similarity between 2,4,6-TBP and the thyroid hormone thyroxine is striking.[1] This resemblance allows 2,4,6-TBP to interfere with thyroid hormone regulation and transport.[1][22] It can compete with the natural hormone for binding to transport proteins like transthyretin (TTR), potentially disrupting thyroid homeostasis, which is critical for development and metabolism.[23][24][25]
-
Estrogenic Activity: Several brominated flame retardants and their metabolites have been shown to interact with the estrogen system.[26] They can bind to the estrogen receptor, mimicking the natural hormone estradiol and triggering an estrogenic response.[5][6] The Yeast Estrogen Screen (YES) assay is a specific and sensitive bioassay used to detect such estrogenic activity.[27][28] It utilizes genetically modified yeast that expresses the human estrogen receptor; activation of the receptor leads to a measurable color change.[29][30]
Experimental Protocols and Methodologies
A commitment to trustworthy and reproducible science requires detailed and validated protocols. The following sections provide step-by-step methodologies for assessing the key toxicological endpoints discussed.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for assessing brominated phenol cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung) in a 96-well microplate at a density of 1 x 10⁴ cells per well.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the brominated phenols (e.g., 2,4-DBP, 2,6-DBP, 2,4,6-TBP) in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxicant). Incubate for a defined period (typically 24 or 48 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the MTT to formazan.[12]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Genotoxicity Assessment via Alkaline Comet Assay
This protocol detects DNA single- and double-strand breaks and alkali-labile sites.[16][31]
Workflow Diagram: Alkaline Comet Assay
Caption: Standardized workflow for the detection of DNA damage using the comet assay.
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Culture cells and treat them with various concentrations of brominated phenols for a specified duration (e.g., 2-24 hours).
-
Cell Embedding: After treatment, harvest the cells and resuspend them in low melting point (LMP) agarose at 37°C. Quickly pipette this mixture onto a pre-coated microscope slide and allow it to solidify on a cold surface.[17]
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentrations and detergents like Triton X-100) and incubate overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[16]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH (>13) alkaline buffer for 20-40 minutes. This unwinds the DNA and exposes alkali-labile sites as strand breaks.[17]
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes. Fragmented DNA will migrate away from the nucleoid, forming the "comet tail".[16]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage, typically measured as "% DNA in the tail" or "tail moment".
Protocol 3: Estrogenic Activity via Yeast Estrogen Screen (YES) Assay
This bioassay detects substances that can bind to and activate the human estrogen receptor alpha (hERα).[28]
Workflow Diagram: Yeast Estrogen Screen (YES) Assay
Caption: Workflow for detecting estrogenic activity using the YES assay.
Step-by-Step Methodology:
-
Preparation: Culture the genetically modified Saccharomyces cerevisiae strain. Prepare serial dilutions of the test brominated phenols, a positive control (17β-estradiol), and a solvent control in a 96-well plate.[27]
-
Exposure: Add the yeast suspension to an assay medium containing the chromogenic substrate Chlorophenol red-β-D-galactopyranoside (CPRG). Dispense this mixture into the wells of the 96-well plate containing the test compounds.[29]
-
Incubation: Seal the plate and incubate at 31°C for 18 to 48 hours.[27][29] If a test substance activates the human estrogen receptor, the yeast will express the lacZ reporter gene, producing the enzyme β-galactosidase.
-
Measurement: The β-galactosidase enzyme cleaves the CPRG substrate, causing a color change from yellow to purple/red.[29]
-
Data Acquisition: Before measuring the color change, read the optical density (OD) at 690 nm to assess yeast growth and check for cytotoxicity. Then, measure the OD at 570 nm to quantify the color development.[29]
-
Analysis: Correct the 570 nm reading for cell density. Plot the estrogenic response against the compound concentration to determine the EC₅₀.
Mechanistic Insights: Visualizing Endocrine Disruption
To better understand the causality behind the toxic effects of brominated phenols, visualizing their interaction with cellular pathways is essential.
Mechanism of Thyroid System Disruption
The structural analogy between 2,4,6-TBP and thyroid hormones is a key driver of its toxicity. This diagram illustrates how it can interfere with hormone transport.
Caption: Competitive binding of 2,4,6-TBP to the thyroid hormone transport protein.
Conclusion
The comparative assessment of brominated phenols reveals a clear structure-activity relationship: toxicity, across multiple endpoints, increases with the degree of bromination. 2,4,6-tribromophenol consistently emerges as the most potent of the commonly studied congeners, exhibiting higher acute toxicity and acting as a significant endocrine disruptor, particularly of the thyroid system. The dibromophenols (2,4-DBP and 2,6-DBP) are generally less toxic but still pose a considerable environmental and health risk.
The methodologies presented here—the MTT, Comet, and YES assays—form a robust toolkit for researchers to screen and characterize the hazards posed by these and other environmental contaminants. By understanding the specific toxicological profiles and the underlying mechanisms of action, the scientific community can better inform risk assessments, guide regulatory decisions, and contribute to the development of safer alternatives. The continued investigation into the synergistic effects of these compounds and their metabolites remains a critical area for future research.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-phenylphenol
This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-4-phenylphenol. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Our objective is to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Imperative for Protection: A Hazard-Based Rationale
2-Bromo-4-phenylphenol, like many substituted phenols, demands rigorous handling protocols. Its hazard profile is rooted in its chemical structure, which combines the systemic toxicity risks of phenol with the irritant properties of halogenated compounds.[1][2][3] The primary dangers associated with this compound, as identified by GHS classifications, are significant skin, eye, and respiratory tract irritation.[4][5]
The phenolic hydroxyl group can facilitate rapid absorption through the skin, where it can exert systemic effects.[2][3] Phenol itself has an anesthetic effect, meaning initial contact may not be immediately painful, creating a deceptive sense of safety while the chemical is being absorbed.[2][3] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a procedural formality but a critical control measure to prevent potentially severe chemical burns, systemic toxicity, and long-term health effects.[1][2][6] Every procedural step outlined below is designed as a self-validating system to ensure a barrier between you and the chemical hazard.
Core Protective Measures: Your First Line of Defense
All work with 2-Bromo-4-phenylphenol, especially when handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7][8] The following PPE is mandatory as a baseline for any procedure involving this chemical.[9]
Eye and Face Protection: Shielding Against Irreversible Damage
Direct contact with phenolic compounds can cause severe eye irritation and potentially irreversible damage.[3][4][5][10]
-
Minimum Requirement: At all times, wear safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]
-
Elevated Risk Operations: When there is a heightened risk of splashes or aerosol generation (e.g., preparing solutions, heating, vortexing), upgrade your protection to chemical splash goggles.[1] For tasks involving larger volumes or significant splash potential, a full-face shield must be worn in addition to chemical splash goggles.[1][8][11]
Skin and Body Protection: An Impermeable Barrier
Given the risk of skin irritation and dermal absorption, comprehensive body protection is non-negotiable.[2][4][5]
-
Laboratory Coat: A clean, fully buttoned lab coat is required to protect your street clothes and underlying skin.[1][8]
-
Full Coverage: Always wear long pants and fully enclosed, solid-top shoes that cover the entire foot.[1][2][9]
-
Chemical-Resistant Apron: For procedures with a high likelihood of splashes, such as transferring solutions or handling larger quantities, a butyl rubber or neoprene apron should be worn over the lab coat for an additional layer of protection.[1][2]
Hand Protection: The Critical Interface
Hands are the most likely part of the body to come into direct contact with chemicals.[12] The choice of glove material is therefore critical and depends on the specific task and the duration of exposure. Nitrile gloves, while common in labs, are not the most robust choice for prolonged work with phenols.[2]
| Task / Exposure Level | Primary Glove | Secondary Glove (Double Gloving) | Rationale |
| Incidental Contact (e.g., weighing solid, quick transfers) | Thicker Nitrile (≥8 mil) | Standard Nitrile | Provides good splash protection for short-duration tasks. Double gloving is a best practice to protect against tears and pinholes.[1] |
| Extended Contact / Immersion (e.g., making solutions, cleaning spills) | Butyl Rubber or Neoprene | Thicker Nitrile (≥8 mil) | These materials offer superior resistance to phenol breakthrough over extended periods.[1][2][6] The inner nitrile glove provides secondary protection during doffing. |
Crucial Glove Practice: Always inspect gloves for any signs of degradation or puncture before use.[7] Use proper removal techniques to avoid touching the outer contaminated surface with your bare skin.[7] After handling the chemical, dispose of the gloves in the appropriate chemical waste stream and thoroughly wash your hands.[7][13]
Respiratory Protection: Ensuring Safe Air
Under standard laboratory conditions with proper engineering controls, respiratory protection is often not required.
-
Standard Use: Handling 2-Bromo-4-phenylphenol inside a certified chemical fume hood mitigates the risk of inhaling dust or vapors.[3][8]
-
When Required: If engineering controls are insufficient or if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges and P95 or P100 particulate filters must be used.[6][8] A risk assessment should be performed to determine if a respirator is necessary.[9]
Operational Plans: From Preparation to Disposal
A safe experiment begins before the first reagent is measured and ends only after all waste is properly discarded.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
